2-Chloro-2'-deoxyinosine
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C10H11ClN4O4 |
|---|---|
分子量 |
286.67 g/mol |
IUPAC 名称 |
2-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1 |
InChI 键 |
PFZWCXFVGJYNGP-KVQBGUIXSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 2-Chloro-2'-deoxyinosine (Cladribine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2'-deoxyinosine, more commonly known as Cladribine (2-CdA), is a potent antineoplastic agent and immunosuppressive drug. Its therapeutic efficacy is rooted in its ability to induce apoptosis in lymphocytes, making it a cornerstone in the treatment of various leukemias and autoimmune diseases like multiple sclerosis. This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of Cladribine. It is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and manufacturing of this critical pharmaceutical compound. This document outlines established chemical and enzymatic synthesis routes, details purification protocols, and presents the underlying mechanism of action through its signaling pathway.
Introduction
Cladribine is a purine nucleoside analogue, a synthetic derivative of deoxyadenosine.[1] Its structure is characterized by the substitution of a hydrogen atom with a chlorine atom at the 2-position of the adenine ring, a modification that confers resistance to deamination by adenosine deaminase (ADA).[2] This resistance prolongs its intracellular half-life, enhancing its cytotoxic effects.[1] As a prodrug, Cladribine is transported into cells and is intracellularly phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP).[1][3] Cd-ATP then interferes with DNA synthesis and repair mechanisms, ultimately triggering programmed cell death, or apoptosis.[1][4]
The synthesis of Cladribine can be achieved through various chemical and enzymatic pathways, each with its own set of advantages and challenges. Purification to a high degree of purity is critical for its use as an active pharmaceutical ingredient (API). This guide will detail the most common and effective methods for its synthesis and purification.
Synthesis of this compound
The production of Cladribine can be broadly categorized into chemical synthesis and enzymatic synthesis.
Chemical Synthesis
Chemical synthesis routes typically involve the coupling of a purine base with a deoxyribose sugar derivative. Two common starting materials for the purine moiety are 2,6-dichloropurine and 2'-deoxyguanosine.
2.1.1. Synthesis from 2,6-Dichloropurine
This method involves the glycosylation of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribose derivative, followed by amination.
-
Experimental Protocol:
-
Glycosylation: 2,6-Dichloropurine is reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose.[5] The reaction is typically carried out in an aprotic solvent such as acetonitrile in the presence of a base like sodium hydride to facilitate the coupling.
-
Amination and Deprotection: The resulting 2,6-dichloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)purine intermediate is then treated with a solution of ammonia in methanol.[5] This step simultaneously introduces the amino group at the 6-position and removes the p-toluoyl protecting groups from the sugar moiety.
-
Purification: The crude Cladribine is purified by silica gel column chromatography.
-
2.1.2. Synthesis from 2'-Deoxyguanosine
An alternative chemical synthesis route utilizes the more readily available 2'-deoxyguanosine as the starting material.[6] This multi-step process involves the conversion of the 6-oxo and 2-amino groups of the guanine base.
-
Experimental Protocol:
-
Protection: The hydroxyl groups of 2'-deoxyguanosine are protected, for example, as their tert-butyldimethylsilyl (TBDMS) ethers.[6]
-
Conversion of 6-oxo group: The 6-oxo group is converted into a better leaving group, such as a 6-chloro group.
-
Diazotization: The 2-amino group is replaced with a chloro group via a diazotization reaction.
-
Amination: The 6-chloro group is then selectively replaced with an amino group.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield Cladribine.
-
Enzymatic Synthesis
Enzymatic synthesis offers a "greener" and often more stereoselective alternative to chemical methods, typically proceeding under milder reaction conditions.[7] These methods often utilize nucleoside phosphorylases or N-deoxyribosyltransferases.
-
Experimental Protocol (Enzymatic Transglycosylation):
-
Reaction Setup: A purine nucleoside phosphorylase (PNP) from a source such as Aeromonas hydrophila is used to catalyze the transfer of the deoxyribose moiety from a donor nucleoside (e.g., 2'-deoxyinosine) to 2-chloroadenine.[8][9] The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature (e.g., 50 mM Tris-HCl, pH 7.0 at 40°C).[9]
-
Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification: The product, Cladribine, can be isolated from the reaction mixture using techniques such as ion-exchange chromatography.[10]
-
Table 1: Comparison of Cladribine Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield | Advantages | Disadvantages |
| Chemical Synthesis from 2,6-Dichloropurine | 2,6-Dichloropurine, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | Sodium hydride, Ammonia in methanol | 50-60%[5] | Well-established, scalable | Use of hazardous reagents, formation of anomeric mixtures |
| Chemical Synthesis from 2'-Deoxyguanosine | 2'-Deoxyguanosine | Protecting group reagents, diazotizing agents | Variable | Utilizes a more available starting material | Multi-step, potentially lower overall yield |
| Enzymatic Transglycosylation | 2-Chloroadenine, 2'-deoxyinosine | Purine Nucleoside Phosphorylase (PNP) | 49-67%[8] | Mild reaction conditions, high stereoselectivity, environmentally friendly | Enzyme cost and stability can be a factor |
Purification of this compound
Achieving high purity of Cladribine is paramount for its clinical use. The primary methods for purification are column chromatography and recrystallization.
Column Chromatography
Silica gel column chromatography is a standard method for purifying crude Cladribine from reaction byproducts and unreacted starting materials.
-
Experimental Protocol:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of chloroform and methanol) as the mobile phase.
-
Sample Loading: The crude Cladribine is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.
-
Elution: The mobile phase is passed through the column, and fractions are collected. The polarity of the solvent system can be gradually increased (gradient elution) to effectively separate Cladribine from impurities.
-
Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure Cladribine.
-
Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield purified Cladribine.
-
High-Performance Liquid Chromatography (HPLC)
For analytical and preparative scale purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique.
-
Experimental Protocol:
-
Column: A C18 column is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M KH2PO4, pH 5) and organic solvents like methanol and acetonitrile.[11]
-
Detection: Cladribine can be detected by UV absorbance at 265 nm.[11]
-
Fraction Collection: For preparative HPLC, fractions corresponding to the Cladribine peak are collected.
-
Solvent Removal: The solvent is removed from the collected fractions to obtain the purified product.
-
Recrystallization
Recrystallization is a final purification step to obtain highly pure, crystalline Cladribine.
-
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which Cladribine is soluble at high temperatures but poorly soluble at low temperatures. A mixture of methanol and water is often used.[12][13]
-
Dissolution: The crude or partially purified Cladribine is dissolved in the minimum amount of the hot solvent.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to induce crystallization.
-
Filtration: The resulting crystals are collected by filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum.
-
Table 2: Purification Method Parameters for Cladribine
| Purification Method | Stationary Phase/Solvent | Mobile Phase/Conditions | Detection | Purity Achieved |
| Silica Gel Column Chromatography | Silica Gel | Chloroform/Methanol gradient | TLC/UV | >98% |
| RP-HPLC | C18 | Acetonitrile/Methanol/Aqueous Buffer | UV at 265 nm[11] | >99.5%[13] |
| Recrystallization | Methanol/Water | Hot dissolution, slow cooling | N/A | >99.8% |
Mechanism of Action and Signaling Pathway
Cladribine exerts its therapeutic effects by targeting lymphocytes and inducing apoptosis. The key steps in its mechanism of action are outlined below.
-
Cellular Uptake and Phosphorylation: Cladribine is transported into lymphocytes via nucleoside transporters. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to cladribine monophosphate (Cd-AMP), which is further phosphorylated to the active triphosphate form, Cd-ATP.[1][3]
-
Inhibition of DNA Synthesis and Repair: Cd-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases.[4] The incorporation of Cd-ATP into the DNA strand leads to the termination of DNA chain elongation and the accumulation of DNA strand breaks.[1] Cd-ATP also inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides, further depleting the pool of precursors for DNA synthesis.[4]
-
Induction of Apoptosis: The accumulation of DNA damage triggers a cascade of events leading to apoptosis. This can occur through both p53-dependent and -independent pathways.[1] The process involves the activation of caspases, including caspase-8 and caspase-3, which are key executioners of apoptosis.[14] Cladribine has also been shown to induce apoptosis through the Fas/Fas ligand (FasL) pathway.[14]
Figure 1. Mechanism of action of Cladribine leading to apoptosis in lymphocytes.
Figure 2. General workflow for the synthesis and purification of Cladribine.
Conclusion
The synthesis and purification of this compound (Cladribine) are critical processes in the production of this important therapeutic agent. This guide has provided a detailed overview of the primary chemical and enzymatic synthesis routes, along with robust purification methodologies including column chromatography, HPLC, and recrystallization. The choice of a particular synthesis and purification strategy will depend on factors such as scale, desired purity, cost, and environmental considerations. A thorough understanding of the underlying chemical principles and the mechanism of action of Cladribine is essential for the successful development and application of this life-saving drug. The provided experimental protocols and data serve as a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Production of Cladribine by Using Immobilized 2′-Deoxyribosyltransferase from Lactobacillus delbrueckii Stabilized through a Double Covalent/Entrapment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Magnetic Multi-Enzymatic System for Cladribine Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. WO2011020298A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]
- 13. EP2891660A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]
- 14. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-2'-deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-Chloro-2'-deoxyinosine, a synthetic purine nucleoside analogue. Also known as Cladribine, this compound is a significant active pharmaceutical ingredient (API) with applications in the treatment of various lymphoproliferative disorders. This document outlines its fundamental chemical and physical characteristics, details the experimental protocols for their determination, and illustrates its mechanism of action through a detailed signaling pathway.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an API is fundamental for drug development, formulation, and delivery. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O₃ | [1] |
| Molecular Weight | 285.69 g/mol | [1][2][3] |
| Melting Point | 181-185 °C | [2][3] |
| Solubility | Slightly soluble in water and methanol; Soluble in dimethyl sulfoxide (DMSO); Practically insoluble in acetonitrile. The aqueous solubility is approximately 5 mg/ml at room temperature. | [2][3][4] |
| pKa | 13.75 ± 0.1 | [3] |
| LogP | A computed value is 0.2. The octanol-water partition coefficient can be experimentally determined. | [1] |
| Appearance | White to off-white powder or crystals |
Mechanism of Action: Induction of Apoptosis
This compound is a prodrug that, upon entering the cell, is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP).[5] This active metabolite is then incorporated into the DNA of both dividing and resting cells, particularly lymphocytes.[5] The incorporation of 2-CdATP into DNA leads to the accumulation of DNA strand breaks, disrupting DNA synthesis and repair processes.[5] This DNA damage triggers the activation of the tumor suppressor protein p53.[6] The activation of p53, in turn, initiates the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria into the cytoplasm.[5][6] Cytochrome c then associates with Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell, resulting in apoptosis.[7][8]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for quality control and regulatory compliance. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range. For pure compounds, this range is typically narrow.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is typically kept constant using an electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible liquids to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. One common approach involves the conversion of a protected 2'-deoxyguanosine derivative.
Illustrative Two-Step Synthesis:
A reported efficient two-step synthesis involves the anion glycosylation of a purine potassium salt with a glycosyl chloride in a binary solvent mixture.[8]
-
Step 1: Glycosylation: The potassium salt of 2,6-dichloropurine is coupled with a protected 1-α-chlorosugar in a suitable solvent mixture. This reaction typically yields the protected β-nucleoside.
-
Step 2: Ammonolysis and Deprotection: The protected 2,6-dichloropurine nucleoside is then treated with ammonia in a solvent like methanol and tetrahydrofuran. This step results in the selective replacement of the chlorine atom at the 6-position with an amino group and the removal of the protecting groups to yield 2-Chloro-2'-deoxyadenosine. The final product is then purified, often by column chromatography.[8]
References
- 1. 2'-Chloro-2'-deoxyadenosine | C10H12ClN5O3 | CID 100327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4291-63-8 CAS MSDS (Cladribine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Cladribine CAS#: 4291-63-8 [m.chemicalbook.com]
- 4. US8785415B2 - Oral formulations of cladribine - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intrinsic Apoptosis Pathway in Fallopian Tube Epithelial Cells Induced by Cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Chloro-2'-deoxyinosine (Cladribine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-Chloro-2'-deoxyinosine (Cladribine, 2-CdA), a synthetic purine nucleoside analog. Cladribine is a well-established chemotherapeutic agent used in the treatment of lymphoproliferative disorders and, more recently, for relapsing multiple sclerosis. Its efficacy stems from its ability to selectively target and deplete lymphocyte populations. This document details its cellular uptake, metabolic activation, molecular targets, and the downstream signaling pathways that lead to cell death, supported by quantitative data and experimental protocols.
Cellular Uptake and Metabolic Activation
Cladribine is a prodrug, meaning it requires intracellular conversion to its active form to exert its cytotoxic effects. Its selective action on lymphocytes is primarily due to the unique enzymatic profile within these cells.
Uptake and Phosphorylation Cascade: Cladribine, being a deoxyadenosine analog, enters the cell via nucleoside transporters. Inside the cell, it undergoes a three-step phosphorylation process to become the active metabolite, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).
-
Initial Phosphorylation: The first and rate-limiting step is the conversion of Cladribine to 2-chloro-2'-deoxyadenosine monophosphate (2-CdA-MP) by the enzyme deoxycytidine kinase (DCK).[1][2]
-
Subsequent Phosphorylations: 2-CdA-MP is further phosphorylated by other cellular kinases to form the diphosphate (2-CdA-DP) and finally the active triphosphate (Cd-ATP) metabolite.[3]
Lymphocyte Selectivity: The selective toxicity of Cladribine towards lymphocytes is attributed to the high intracellular ratio of the activating enzyme, DCK, to deactivating enzymes, primarily cytosolic 5'-nucleotidases (5'-NT).[1][2] Lymphocytes possess high levels of DCK, leading to the efficient conversion and accumulation of Cd-ATP. Conversely, they have low levels of 5'-NT, which would otherwise dephosphorylate and inactivate the drug. This enzymatic imbalance ensures that active Cd-ATP accumulates to cytotoxic levels preferentially in lymphocytes, while other cell types with a lower DCK/5'-NT ratio are spared.[1] The level of Cladribine phosphorylation has been shown to correlate with the clinical response in leukemias.[4] Furthermore, Cladribine is resistant to degradation by adenosine deaminase (ADA), which allows for its prolonged intracellular presence.[5]
Molecular Mechanisms of Cytotoxicity
Once formed, Cd-ATP disrupts cellular processes through multiple mechanisms, primarily by interfering with DNA synthesis and repair and by directly inducing apoptosis.
2.1. Inhibition of DNA Synthesis and Repair The structural similarity of Cd-ATP to deoxyadenosine triphosphate (dATP) allows it to be recognized by DNA polymerases.
-
Incorporation into DNA: Cd-ATP is incorporated into growing DNA chains during replication.[6] The presence of the chlorine atom at the 2-position of the purine ring, however, alters the DNA structure.
-
Chain Termination and DNA Strand Breaks: This incorporation leads to the inhibition of further DNA chain elongation, effectively acting as a chain terminator.[6] The stalling of DNA replication and the inherent instability of the altered DNA result in the accumulation of single- and double-strand DNA breaks.[7][8]
-
Inhibition of DNA Repair: The accumulation of Cd-ATP also directly interferes with DNA repair processes, preventing the cell from fixing the accumulating DNA damage.[8][9]
2.2. Inhibition of Ribonucleotide Reductase Cladribine has been shown to inhibit ribonucleotide reductase.[5][9] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting this enzyme, Cladribine further depletes the intracellular pool of necessary deoxyribonucleotides, exacerbating the disruption of DNA synthesis and repair.
2.3. Induction of Apoptosis A primary mechanism of Cladribine-induced cell death is the activation of the apoptotic program. This occurs through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: In non-dividing cells, this is a key mechanism. It has been demonstrated in cell-free systems that Cd-ATP can substitute for dATP in the formation of the apoptosome.[2] Cd-ATP, in cooperation with cytochrome c released from the mitochondria and Apoptotic Protease Activating Factor 1 (Apaf-1), triggers the activation of pro-caspase-9.[2] Active caspase-9 then cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[10]
-
Extrinsic Pathway: Studies have also shown that Cladribine treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic, death-receptor-mediated pathway of apoptosis.[10]
The commitment to apoptosis is further regulated by Bcl-2 family proteins. Cladribine treatment has been associated with an increase in pro-apoptotic proteins (e.g., Smac/DIABLO) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[8]
Quantitative In Vitro Efficacy
The cytotoxic and anti-proliferative effects of Cladribine have been quantified in numerous in vitro studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values demonstrate its potent activity, particularly in hematological malignancies.
| Cell Line Type | Cell Line Name | IC50 / EC50 Value | Reference |
| Multiple Myeloma | U266 | ~2.43 µmol/L | [10][11] |
| RPMI8226 | ~0.75 µmol/L | [10][11] | |
| MM1.S | ~0.18 µmol/L | [10][11] | |
| MM1.R | ~58 nmol/L | [11] | |
| Melanoma | 501Mel | ~2.9 µmol/L | [12] |
| 1205Lu | ~2.0 µmol/L | [12] | |
| M249R (Vemurafenib resistant) | ~6.3 µmol/L | [12] | |
| Breast Cancer | HCC1806 | 92 nmol/L (EC50) | [13] |
| Leukemia | K-562 | More sensitive than bone marrow CFU-GM | [11] |
Key Experimental Protocols
The following are summarized methodologies for key in vitro assays used to elucidate the mechanism of action of Cladribine.
4.1. Cell Viability and Proliferation Assay (MTS-based) This protocol is used to determine cell viability in response to Cladribine treatment.
-
Cell Seeding: Plate cells (e.g., multiple myeloma cell lines) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a range of Cladribine concentrations (e.g., from nanomolar to micromolar) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTS into a formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.[10]
4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with Cladribine at desired concentrations (e.g., IC50 concentration) for a set time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Cladribine.[10][14]
4.3. Western Blot Analysis for Apoptosis Markers This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment with Cladribine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins, such as cleaved caspase-3, cleaved PARP, and Bcl-2, overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein expression or cleavage.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of 2-chlorodeoxyadenosine (CdA) in extracts of peripheral blood mononuclear cells of leukaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Treatment With Cladribine Selects IFNγ+IL17+ T Cells in RRMS Patients – An In Vitro Study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Early Studies on 2-Chloro-2'-deoxyinosine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on the cytotoxicity of 2-Chloro-2'-deoxyinosine (Cladribine or 2-CdA). It provides a comprehensive overview of the early experimental findings, detailed methodologies, and the elucidated mechanisms of action, with a focus on its impact on various cell lines, particularly those of hematological origin.
Core Findings: Quantitative Cytotoxicity Data
Early investigations into the cytotoxic effects of this compound established its potent activity against a range of cancer cell lines. The following tables summarize the key quantitative data from these seminal studies, providing a comparative overview of its efficacy.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| CCRF-CEM | Human T-lymphoblastoid Leukemia | 0.045 | Not Specified | [1] |
| H9 | Human T-lymphoid | 0.44 | Not Specified | |
| H9-araC (AZT-resistant) | Human T-lymphoid | 0.82 | Not Specified | |
| Leukemic Lymphocytes | Human B-cell Lymphoma | Not Specified | 4 escalating concentrations from 0.05 µg/ml to 0.4 µg/ml | [2] |
| Normal Lymphocytes | Human | Not Specified | 4 escalating concentrations from 0.05 µg/ml to 0.4 µg/ml | [2] |
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Combination Agent | IC50 of 2-CdA (µM) | IC50 of Combination Agent (µM) | Effect | Reference |
| H9 | Azidothymidine (AZT) | 0.12 | 15.5 | Synergistic | |
| H9-araC (AZT-resistant) | Azidothymidine (AZT) | 0.19 | 24.9 | Synergistic | |
| B-cell Lymphoma Lines | Cisplatin | Not Specified | Not Specified | Synergistic | |
| B-cell Lymphoma Lines | Daunorubicin | Not Specified | Not Specified | Not Synergistic | |
| B-cell Lymphoma Lines | Chlorambucil | Not Specified | Not Specified | Not Synergistic | |
| B-cell Lymphoma Lines | Paclitaxel | Not Specified | Not Specified | Not Synergistic | |
| B-cell Lymphoma Lines | Etoposide | Not Specified | Not Specified | Not Synergistic | |
| Normal and Neoplastic Lymphocytes | Doxorubicin | Not Specified | Not Specified | Synergistic | [2] |
| Normal and Neoplastic Lymphocytes | Mitoxantrone | Not Specified | Not Specified | Synergistic | [2] |
| Normal and Neoplastic Lymphocytes | Etoposide | Not Specified | Not Specified | Additive | [2] |
| Normal and Neoplastic Lymphocytes | Cytosine Arabinoside | Not Specified | Not Specified | Additive | [2] |
Table 2: Synergistic Cytotoxicity of this compound with Other Chemotherapeutic Agents
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in early studies on this compound cytotoxicity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
DNA Fragmentation Assay (DNA Laddering)
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This assay visualizes these fragments as a characteristic ladder pattern on an agarose gel.
Materials:
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Sodium acetate (3 M, pH 5.2)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
Ethidium bromide
-
Loading dye
-
Electrophoresis equipment
Procedure:
-
Cell Lysis: Pellet approximately 1-5 x 10^6 cells and resuspend in lysis buffer. Incubate on ice for 30 minutes.
-
Enzyme Treatment: Centrifuge to pellet the nuclei, and treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA with ethanol and sodium acetate at -20°C overnight.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
Electrophoresis: Load the DNA samples mixed with loading dye onto a 1.5-2% agarose gel containing ethidium bromide. Run the gel until the dye front nears the end.
-
Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Visualizing the Molecular Mechanisms
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved.
Figure 1: Cellular uptake and metabolic activation of this compound.
Figure 2: Simplified signaling pathway of this compound-induced apoptosis.
Figure 3: General experimental workflow for assessing the cytotoxicity of this compound.
This technical guide provides a foundational understanding of the early research into the cytotoxicity of this compound, offering valuable insights for researchers and professionals in the field of drug development. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for further investigation and application of this important cytotoxic agent.
References
The Emergence of 2-Chloro-2'-deoxyinosine: A Technical Guide to its Historical Development as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical research, purine nucleoside analogs represent a cornerstone for investigating cellular processes, from DNA synthesis and repair to signaling pathways. Among these, 2-Chloro-2'-deoxyinosine (CdI) is a synthetic purine nucleoside that has garnered interest for its potential as a specialized research tool. This technical guide provides an in-depth overview of the historical development of CdI, focusing on its synthesis and potential applications in research.
It is crucial to distinguish this compound from the more extensively studied and clinically utilized 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA). While both are halogenated purine deoxynucleosides, their distinct purine bases—hypoxanthine in CdI and adenine in 2-CdA—confer different biochemical properties and metabolic fates, leading to different biological activities. This guide will focus specifically on the development and potential utility of this compound.
Synthesis of this compound
The development of a reliable synthetic route is a critical first step in establishing a new compound as a research tool. An efficient method for synthesizing this compound has been described, starting from the commercially available 2'-deoxyguanosine. This approach is noted for being operationally simpler than earlier glycosylation techniques, which often resulted in isomeric byproducts.[1]
The synthesis involves the protection of the hydroxyl groups of 2'-deoxyguanosine, followed by the conversion of the guanine base to a 2-chloro-hypoxanthine base. This method provides a high yield of the desired product and has been highlighted for its potential synthetic utility in creating various N-substituted 2'-deoxyguanosine analogues.[1] The reactivity of the chloro-substituted nucleoside is superior to that of bromo and fluoro analogues, which can be more challenging to prepare.[1]
A key advantage of this synthetic route is the potential for further modifications. For instance, palladium-catalyzed cross-coupling reactions can be performed with the this compound intermediate to generate a diverse library of modified nucleosides for various research applications.[1]
Early Biological Investigations and Evolving Research Applications
The research history of this compound itself is not as extensively documented as that of 2-Chloro-2'-deoxyadenosine. However, its structural similarity to other purine nucleosides provides a basis for understanding its potential as a research tool.
Enzyme Inhibition and Probing Purine Metabolism
Given that many purine analogs act as enzyme inhibitors, this compound is a candidate for probing the activity of enzymes involved in purine metabolism. For example, the related compound 2-Chloro-2'-deoxyadenosine is known to be resistant to deamination by adenosine deaminase (ADA) and can inhibit the phosphorylation of deoxyadenosine.[2] While specific studies on this compound's interaction with these enzymes are limited, its structure suggests it could serve as a valuable tool to investigate the substrate specificity of nucleoside kinases, phosphorylases, and deaminases.
DNA Modification and Repair Studies
Incorporation of modified nucleosides into DNA is a powerful technique for studying DNA structure, protein-DNA interactions, and DNA repair mechanisms. The 2-chloro substitution on the purine ring of 2'-deoxyinosine could introduce unique electronic and steric properties into a DNA strand, potentially influencing its hybridization properties and recognition by DNA processing enzymes. Deoxyinosine itself is known to be a product of DNA damage and can be used in probes.[3][4] The chlorinated version could therefore be a useful tool for creating specific types of DNA lesions to study the response of DNA repair pathways.
Quantitative Data
At present, there is a limited amount of publicly available quantitative data specifically detailing the biological activity of this compound, such as IC50 values for enzyme inhibition or cytotoxicity. The majority of published quantitative data relates to 2-Chloro-2'-deoxyadenosine. As more research is conducted with this compound, it is anticipated that such data will become available, enabling a more direct comparison with other purine nucleoside analogs.
Experimental Protocols
Detailed experimental protocols for the use of this compound as a research tool are not yet widely established in the literature. However, researchers can adapt existing protocols for working with other deoxynucleoside analogs. Key considerations would include:
-
Solubility and Stability: Determining the optimal solvent and buffer conditions for in vitro assays.
-
Cellular Uptake and Metabolism: Assessing the extent to which the compound is transported into cells and phosphorylated to its active triphosphate form.
-
Assay-Specific Controls: Using appropriate controls, such as the parent nucleoside (2'-deoxyinosine) and other known inhibitors of the target pathway.
Visualizations
Synthesis of this compound
The following diagram illustrates a generalized workflow for the synthesis of this compound from 2'-deoxyguanosine, highlighting the key transformation steps.
Caption: Synthetic workflow for this compound.
Potential Research Workflow
The following diagram illustrates a logical workflow for investigating the potential of this compound as a research tool in a cellular context.
Caption: A logical workflow for investigating this compound.
Conclusion and Future Directions
This compound represents a promising yet underexplored purine nucleoside analog. Its efficient synthesis opens the door for its broader availability and use within the research community. While the body of literature specifically on its biological effects is currently sparse, its chemical structure suggests a range of potential applications, particularly in the study of purine metabolism and DNA biology. Future research will likely focus on delineating its specific enzymatic targets, understanding its cellular effects, and exploring its utility as a chemical probe to dissect complex biological pathways. As a distinct molecule from its well-known adenosine counterpart, this compound holds the potential to provide novel insights into cellular processes.
References
- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base pairing involving deoxyinosine: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to 2-Chloro-2'-deoxyinosine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyadenosine (Cladribine) is a purine nucleoside analog that has demonstrated significant therapeutic efficacy in the treatment of various hematological malignancies and, more recently, in autoimmune diseases such as multiple sclerosis. As a synthetic derivative of deoxyadenosine, Cladribine is resistant to degradation by adenosine deaminase (ADA), leading to its accumulation in target cells and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of Cladribine and its key structural analogs, including Clofarabine and Fludarabine. It delves into their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and the signaling pathways they modulate. Detailed experimental protocols for their synthesis and evaluation are also provided to aid researchers in the field of drug discovery and development.
Mechanism of Action
The cytotoxic effects of 2-Chloro-2'-deoxyinosine and its analogs are primarily mediated through their interference with DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis).
2.1 Cellular Uptake and Activation:
Cladribine and its analogs are transported into cells via nucleoside transporters.[1] Once inside, they are phosphorylated by deoxycytidine kinase (dCK) to their active triphosphate forms.[2] The efficiency of this activation is a key determinant of their selective toxicity towards lymphocytes, which have high levels of dCK and low levels of deactivating enzymes.[2]
2.2 Interference with DNA Metabolism:
The triphosphate metabolites of these analogs act as competitive inhibitors of DNA polymerase, leading to the termination of DNA chain elongation.[3] They can also be incorporated into the DNA strand, causing DNA strand breaks.[2] Furthermore, some analogs, like Clofarabine, are potent inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of essential precursors for DNA synthesis.[1][4]
2.3 Induction of Apoptosis:
The accumulation of DNA damage and disruption of cellular metabolism trigger both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspase cascades, release of cytochrome c from the mitochondria, and modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[2][3][5]
Structural Analogs and Derivatives
Modifications to the purine ring and the sugar moiety of 2'-deoxyadenosine have given rise to several analogs with distinct pharmacological profiles. The most clinically significant analogs are Clofarabine and Fludarabine.
3.1 Clofarabine: A second-generation purine nucleoside analog, Clofarabine was designed to combine the favorable properties of Cladribine and Fludarabine.[6] It exhibits enhanced stability and a high affinity for deoxycytidine kinase.[7]
3.2 Fludarabine: This analog is a fluorinated derivative of the antiviral agent vidarabine. Its primary mechanism involves the inhibition of DNA synthesis.[8]
3.3 Other Halogenated Analogs: Analogs with other halogens at the 2-position of the purine ring, such as 2-Bromo-2'-deoxyadenosine, have also been synthesized and evaluated for their cytotoxic potential.
Quantitative Data
The following tables summarize the comparative cytotoxicity and pharmacokinetic parameters of Cladribine and its key analogs.
Table 1: Comparative Cytotoxicity (IC50 Values) of Cladribine and Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Cladribine | KBM3/Bu2506 | 0.02 | [9] |
| HL60 | 0.04 | [9] | |
| OCI-AML3 | ~0.02 (estimated) | [9] | |
| ES Cells | 1.09 ± 1.85 | [10] | |
| Leukemia Cells | 0.34 ± 0.03 | [10] | |
| Clofarabine | KBM3/Bu2506 | 0.01 | [9] |
| HL60 | 0.013 | [9] | |
| OCI-AML3 | ~0.01 (estimated) | [9] | |
| ES Cells | 0.44 ± 0.44 | [10] | |
| Leukemia Cells | 0.18 ± 0.01 | [10] | |
| Fludarabine | KBM3/Bu2506 | 0.6 | [9] |
| HL60 | 1.3 | [9] | |
| OCI-AML3 | ~0.6 (estimated) | [9] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Cladribine | Clofarabine | Fludarabine |
| Bioavailability (Oral) | ~40%[1] | 57.5%[11] | Information not readily available |
| Elimination Half-life | ~1 day[11] | < 7 hours[11] | Variable, dependent on patient factors[12] |
| Protein Binding | ~20%[1] | 47%[3] | Information not readily available |
| Metabolism | Intracellular phosphorylation[2] | Intracellular phosphorylation[3] | Rapidly dephosphorylated to F-ara-A[12] |
| Excretion | Renal and non-renal routes[11] | Primarily renal[11] | Primarily renal[12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-halopurine nucleosides and for conducting in vitro cytotoxicity assays.
5.1 Synthesis of 2-Halopurine Nucleosides (General Procedure):
The synthesis of 2-halopurine nucleosides often involves the glycosylation of a halogenated purine base with a protected sugar derivative. A common method is the Vorbrüggen glycosylation.[13]
-
Step 1: Silylation of the Heterocyclic Base: The purine base (e.g., 2,6-dichloropurine) is silylated to increase its solubility and nucleophilicity. This is typically achieved by refluxing the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.
-
Step 2: Glycosylation: The silylated base is then coupled with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The reaction is typically carried out at room temperature or with gentle heating.
-
Step 3: Deprotection: The protecting groups on the sugar moiety are removed. For benzoyl groups, this is commonly achieved by treatment with a solution of ammonia in methanol.
-
Step 4: Amination (for Cladribine): To synthesize 2-chloro-2'-deoxyadenosine, the 6-chloro group of the 2,6-dichloropurine nucleoside is selectively aminated using a solution of ammonia.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
5.2 In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]
-
Cell Seeding:
-
Harvest and count the cells. For leukemia cell lines, a density of 0.5-1.0 x 105 cells/mL is generally recommended.[15]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach (for adherent cells) or stabilize.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Cladribine and its analogs) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plates for a specified period (e.g., 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a detergent reagent, to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its analogs.
Caption: Cladribine-induced intrinsic apoptosis pathway.
Caption: Clofarabine's multifaceted mechanism of action.
Caption: Fludarabine's inhibition of survival pathways.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
In Vivo Stability and Metabolism of 2-Chloro-2'-deoxyinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and metabolism of 2-Chloro-2'-deoxyinosine, a purine nucleoside analog clinically known as Cladribine (2-CdA). This document synthesizes key pharmacokinetic and metabolic data, details experimental methodologies, and visualizes the critical pathways associated with the drug's mechanism of action.
Introduction
This compound (Cladribine) is a potent antineoplastic and immunosuppressive agent used in the treatment of various hematological malignancies, such as hairy cell leukemia and B-cell chronic lymphocytic leukemia, as well as relapsing forms of multiple sclerosis.[1][2][3] Its efficacy is intrinsically linked to its in vivo stability, metabolic activation, and subsequent pharmacokinetic profile. Cladribine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects, making the study of its metabolic fate crucial for understanding its therapeutic window and potential toxicities.[2][4]
Physicochemical Stability
The stability of this compound is significantly influenced by pH. In acidic conditions, it undergoes hydrolysis to its main degradation product, 2-chloroadenine. The drug is stable at neutral and basic pH levels, even at elevated temperatures.[5]
Table 1: pH-Dependent Stability of this compound at 37°C
| pH | Half-life (T1/2) | Remaining 2-CdA after 2 hours | Remaining 2-CdA after 6 hours |
| 1 | 0.37 hours | 2% | - |
| 2 | 1.6 hours | - | 13% |
Data sourced from Tarasiuk et al., 1994.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied, revealing key parameters that govern its absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
Cladribine can be administered intravenously, subcutaneously, or orally.[6] Oral administration of Cladribine tablets results in rapid absorption.[7][8]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Administration Route | Condition |
| Time to Maximum Concentration (Tmax) | 0.5 hours (median, range 0.5-1.5 h) | Oral | Fasted |
| 1.5 hours (median, range 1-3 h) | Oral | With food | |
| Maximum Concentration (Cmax) | Reduced by 29% | Oral | With food |
| Oral Bioavailability | ~40% | Oral | - |
| 37% to 51% | Oral | - | |
| Subcutaneous Bioavailability | 100% | Subcutaneous | - |
Data sourced from Clinical Pharmacology and Biopharmaceutics Review (FDA), 2019; S. C. Gangadharan et al., 2018; and other sources.[2][4][7][8][9]
Distribution
Cladribine exhibits a wide volume of distribution and low plasma protein binding.[7][10] It is efficiently taken up by lymphocytes, where it accumulates to concentrations 30- to 40-fold higher than in the plasma within an hour of exposure.[7][10] This selective uptake is a key feature of its targeted therapeutic effect.
Table 3: Distribution Characteristics of this compound
| Parameter | Value |
| Volume of Distribution (Vd) | 480-490 L |
| 9.2 ± 5.4 L/kg | |
| Plasma Protein Binding | 20% |
| 25% |
Data sourced from S. C. Gangadharan et al., 2018; Liliemark J et al., 1991; and other sources.[6][7][10][11]
Metabolism
This compound is a prodrug that is activated intracellularly through phosphorylation.[2][4] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK), which converts 2-CdA to 2-chloro-2'-deoxyadenosine 5'-monophosphate (2-CdAMP).[2] Subsequent phosphorylations by other kinases lead to the formation of the diphosphate (2-CdADP) and the active triphosphate metabolite, 2-chloro-2'-deoxyadenosine 5'-triphosphate (2-CdATP).[4] This active metabolite is incorporated into DNA, leading to strand breaks and apoptosis.[1] The dephosphorylation and inactivation of 2-CdAMP are catalyzed by cytoplasmic 5'-nucleotidases.[4]
The cytochrome P450 (CYP) enzyme system plays a minor role in the metabolism of Cladribine.[7][10] The primary catabolite found in plasma and urine is 2-chloroadenine (CAde).[12]
Table 4: Metabolism of this compound
| Metabolic Process | Key Enzymes/Pathways | Metabolites |
| Intracellular Activation | Deoxycytidine kinase (dCK), other kinases | 2-CdAMP, 2-CdADP, 2-CdATP (active) |
| Inactivation | 5'-Nucleotidases | 2-CdA |
| Catabolism | - | 2-chloroadenine (CAde) |
| Phase I (minor) | Oxidative cleavage, oxidation | M1-3, M7 |
| Phase II (minor) | Conjugation (glucuronidation, sulfation) | M4, M6, M8-10 (glucuronides), M5 (sulfate) |
Data sourced from S. C. Gangadharan et al., 2018; FDA reviews; and other sources.[4][7][10][13]
Elimination
Cladribine is eliminated through both renal and non-renal pathways.[7] A significant portion of the administered dose is excreted unchanged in the urine.
Table 5: Elimination and Excretion of this compound
| Parameter | Value | Administration Route |
| Elimination Half-life (t1/2) | ~10 hours | Intravenous infusion |
| 18.4 to 19.7 hours | Oral | |
| ~24 hours (terminal) | - | |
| 6.7 ± 2.5 hours | 2-hour infusion | |
| 35 ± 12 minutes (α-phase) | 2-hour infusion | |
| 6.7 ± 2.5 hours (β-phase) | 2-hour infusion | |
| Unchanged Drug in Urine | 47% (human) | Intravenous infusion |
| 60% (mouse) | Subcutaneous | |
| 73% (monkey) | Subcutaneous | |
| 15-18% | - | |
| 25% (±21%) | Oral | |
| Metabolite in Urine (2-chloroadenine) | 1.1% | Intravenous infusion |
| 4.7% | Oral | |
| Metabolite in Urine (unspecified) | 3.8% | Oral |
Data sourced from various pharmacokinetic studies.[2][4][6][11][12][13]
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the key metabolic activation pathway of this compound and a general workflow for its in vivo analysis.
Caption: Intracellular activation pathway of this compound (2-CdA).
Caption: General experimental workflow for in vivo pharmacokinetic analysis.
Experimental Protocols
The quantitative data presented in this guide are derived from studies employing rigorous analytical methodologies. A generalized protocol for the determination of this compound and its metabolites in biological matrices is outlined below.
Sample Collection and Preparation
-
Biological Matrices: Plasma and urine samples are collected from subjects at predetermined time points following drug administration.[13]
-
Sample Handling: To ensure stability, plasma samples containing 2-CdA should be kept refrigerated or on ice to prevent degradation.[14]
-
Extraction: Solid-phase extraction (SPE) is a common method used to isolate and concentrate the analytes of interest from the biological matrix. A C8 SPE cartridge can be employed for this purpose.[14] An internal standard is typically added prior to extraction to correct for analytical variability.[14]
Analytical Instrumentation and Conditions
-
Chromatography: High-performance liquid chromatography (HPLC) is used to separate 2-CdA and its metabolites from endogenous components. A C8 reverse-phase column is often utilized for the chromatographic separation.[14]
-
Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred method for detection and quantification due to its high sensitivity and selectivity.[13] UV detection at 265 nm can also be used.[14]
Data Analysis
-
Pharmacokinetic Parameters: The concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), Vd, and t1/2 using non-compartmental or compartmental analysis.[11]
Conclusion
The in vivo behavior of this compound is characterized by its prodrug nature, requiring intracellular activation to exert its therapeutic effects. Its pharmacokinetic profile, including rapid oral absorption, extensive distribution into lymphocytes, and a terminal half-life that supports intermittent dosing, is well-defined. While primarily eliminated unchanged via renal excretion, its metabolism to the active triphosphate form within target cells is the cornerstone of its clinical efficacy. A thorough understanding of these stability and metabolic pathways is essential for optimizing its therapeutic use and for the development of future purine nucleoside analogs.
References
- 1. Oncology [pharmacology2000.com]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and pharmacokinetics of cladribine metabolite, 2-chloroadenine in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of the antineoplastic and immunosuppressive drug 2-CdA (Leustatin) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability and analysis of 2-chloro-2'-deoxyadenosine, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine and 2-chloroadenine in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Purine Analogue: A Technical Guide to 2-Chloro-2'-deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-Chloro-2'-deoxyinosine (2-CdI), a purine nucleoside analogue. While its close relative, 2-Chloro-2'-deoxyadenosine (Cladribine), has been extensively studied and utilized in clinical settings, 2-CdI holds significant interest as a research compound and a potential therapeutic agent in its own right. This document details its synthesis, physicochemical properties, and predicted biological activities, drawing parallels with its well-characterized adenosine counterpart to illuminate its potential mechanisms of action and therapeutic utility.
Discovery and Synthesis
The initial synthesis of this compound was developed as a strategic approach to create novel purine nucleoside analogues for biological evaluation. A convenient and operationally simpler method for its synthesis starts from the commercially available 2'-deoxyguanosine. This method represents an improvement over earlier glycosylation techniques which often resulted in isomeric mixtures.[1]
Experimental Protocol: Synthesis of this compound from 2'-deoxyguanosine
This protocol is based on the method described by Kumar et al. (2007).[1]
Materials:
-
2'-deoxyguanosine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Pyridine
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: 2'-deoxyguanosine is first protected at the 3' and 5' hydroxyl positions using tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine. This step yields 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine.
-
Diazotization and Chlorination: The protected 2'-deoxyguanosine is then subjected to diazotization using sodium nitrite in acetic acid, followed by treatment with thionyl chloride in a suitable solvent like dichloromethane. This reaction converts the 2-amino group to a chloro group, yielding the protected this compound derivative.
-
Deprotection: The silyl protecting groups are removed by treatment with a suitable deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or an acidic solution, to yield this compound.
-
Purification: The final product is purified by silica gel column chromatography.
Analytical Characterization:
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its identity.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be predicted based on its structure and comparison with the closely related 2-Chloro-2'-deoxyadenosine.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Reference Analogue Data (2-Chloro-2'-deoxyadenosine) |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ | C₁₀H₁₂ClN₅O₃[5] |
| Molecular Weight | 286.67 g/mol | 285.69 g/mol [5] |
| Appearance | White to off-white crystalline powder (predicted) | White to off-white crystals[6] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol. | Soluble in DMSO.[7] |
| Stability | Likely stable under neutral and basic conditions. May be susceptible to hydrolysis of the glycosidic bond under acidic conditions. | Stable at basic and neutral pH. Decomposes at acidic pH.[8] |
Biological Activity and Mechanism of Action
The biological activity of this compound is anticipated to be similar to that of other purine nucleoside analogues, particularly 2-Chloro-2'-deoxyadenosine (Cladribine). These compounds function as antimetabolites, interfering with nucleic acid synthesis and cellular metabolism.
Predicted Mechanism of Action
The proposed mechanism of action for this compound involves its intracellular conversion to the active triphosphate form, this compound triphosphate (2-CdITP). This process is initiated by deoxycytidine kinase (dCK).
Once formed, 2-CdITP can exert its cytotoxic effects through several mechanisms:
-
Incorporation into DNA: 2-CdITP can be incorporated into the growing DNA chain by DNA polymerases. The presence of this analogue in the DNA can inhibit further chain elongation and lead to DNA strand breaks.[9]
-
Inhibition of DNA Synthesis: The accumulation of 2-CdITP can inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase, which is responsible for producing the deoxynucleotides required for DNA replication. This leads to a depletion of the deoxynucleotide pool and a halt in DNA synthesis.
-
Induction of Apoptosis: The DNA damage and metabolic stress caused by 2-CdI can trigger programmed cell death, or apoptosis.
Predicted Biological Effects
Given its proposed mechanism of action, this compound is expected to exhibit potent cytotoxic activity against rapidly dividing cells, particularly cancer cells. Its effects are likely to be most pronounced in hematological malignancies, similar to Cladribine, which is effective in treating hairy cell leukemia, chronic lymphocytic leukemia, and other lymphoproliferative disorders.[10]
Initial Characterization: Experimental Protocols
The initial characterization of a novel compound like this compound would involve a series of in vitro assays to determine its biological activity and cytotoxic potential.
Cytotoxicity Assays
The cytotoxicity of 2-CdI can be evaluated against a panel of cancer cell lines using various standard assays.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Cancer cell lines of interest (e.g., leukemia, lymphoma cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (cells treated with the solvent used to dissolve 2-CdI).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of 2-CdI relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.[11][12][13][14]
Table 2: Hypothetical IC₅₀ Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.1 - 1.0 |
| Raji | Burkitt's Lymphoma | 0.5 - 5.0 |
| K-562 | Chronic Myelogenous Leukemia | 1.0 - 10.0 |
| MCF-7 | Breast Cancer | 5.0 - 25.0 |
| HCT116 | Colon Cancer | > 25.0 |
DNA Synthesis Inhibition Assay
The effect of 2-CdI on DNA synthesis can be assessed by measuring the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into the DNA of treated cells.
Experimental Protocol: [³H]-Thymidine Incorporation Assay
-
Cell Culture and Treatment: Culture cells in the presence of varying concentrations of this compound for a defined period.
-
Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting and DNA Precipitation: Harvest the cells and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: Wash the precipitated DNA and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: A decrease in [³H]-thymidine incorporation in treated cells compared to untreated controls indicates inhibition of DNA synthesis.
Future Directions
While the initial characterization of this compound can be largely inferred from its structural similarity to Cladribine, further research is necessary to fully elucidate its unique biological properties. Future studies should focus on:
-
Quantitative Biological Data: Obtaining experimental IC₅₀ values for 2-CdI against a wide range of cancer cell lines.
-
Enzymatic Assays: Directly measuring the inhibitory effects of 2-CdITP on key enzymes like DNA polymerases and ribonucleotide reductase.
-
In Vivo Studies: Evaluating the efficacy and toxicity of 2-CdI in preclinical animal models of cancer.
-
Mechanism of Resistance: Investigating potential mechanisms of resistance to 2-CdI, such as decreased activity of deoxycytidine kinase.
References
- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis [imrpress.com]
- 5. 2'-Chloro-2'-deoxyadenosine | C10H12ClN5O3 | CID 100327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-2'-deoxyadenosine (2-CdA, cladribine) [metkinenchemistry.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cell lines ic50: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2'-Deoxyinosine in Polymerase Chain Reaction (PCR)
A Note on 2-Chloro-2'-deoxyinosine: Extensive literature review did not yield specific applications or protocols for the use of "this compound" in polymerase chain reaction. The available research primarily focuses on the use of 2'-deoxyinosine (dI) as a universal base in PCR and the impact of 2-chloro-2'-deoxyadenosine (CldA) incorporation on DNA amplification. This document will focus on the well-established application of 2'-deoxyinosine in PCR, a topic of significant interest to researchers working with degenerate templates.
Introduction to 2'-Deoxyinosine in PCR
2'-Deoxyinosine (dI) is a naturally occurring purine nucleoside analog that is often utilized in molecular biology as a "universal" base in oligonucleotide primers for PCR.[1][2][3] While not a truly universal base, it is less destabilizing than a mismatch with one of the four standard bases.[2] This property makes it invaluable for the amplification of DNA from mixed or unknown sequences, such as in the case of identifying members of gene families, amplifying DNA from different viral strains, or when designing primers based on protein sequences where codon degeneracy exists.[4]
Inosine, the nucleobase of 2'-deoxyinosine, can pair with all four standard DNA bases, although with varying affinities.[1][2] It preferentially binds to deoxycytidine (dC) and deoxyadenosine (dA), and less strongly to deoxythymidine (dT) and deoxyguanosine (dG).[1] When present in a template strand, DNA polymerase preferentially incorporates dC opposite to a dI.[2]
Data Presentation: Properties and Effects of 2'-Deoxyinosine in PCR
The following table summarizes the key characteristics and considerations for using 2'-deoxyinosine in PCR applications.
| Property | Description | Implications for PCR | Citations |
| Base Pairing | Preferential binding to dC and dA, weaker binding to dT and dG. | Can lead to biased amplification if not carefully considered. It is advisable to mix inosine-containing primers with non-inosine primers to ensure diversity. | [1] |
| Universal Base Nature | Acts as a universal base by forming relatively stable base pairs with all four standard bases. | Useful for creating degenerate primers to amplify targets with sequence variability. | [1][2][3] |
| Compatibility with DNA Polymerases | Taq Polymerase: Generally compatible and can efficiently amplify sequences using dI-containing primers. | Standard choice for PCR with dI primers. | [4] |
| Proofreading Polymerases (e.g., Pfu, Deep Vent): Often exhibit lower efficiency or fail to amplify with dI-containing primers. The 3'-5' exonuclease (proofreading) activity may be inhibited or stalled by the presence of inosine. | Careful selection of DNA polymerase is critical. Some proofreading polymerases like UITma have been shown to be successful. | [4] | |
| Primer Design | dI is typically placed at the third position of a codon to account for degeneracy. | Reduces the complexity of primer mixtures needed for degenerate PCR. | [1] |
Experimental Protocols
Designing Degenerate Primers with 2'-Deoxyinosine
-
Identify Regions of Conservation and Variability: Align the target sequences of interest to identify conserved regions for primer binding and regions with sequence degeneracy.
-
Positioning of 2'-Deoxyinosine: In the variable regions, particularly at the third codon position, substitute the mixed bases with 2'-deoxyinosine.
-
Primer Length and Melting Temperature (Tm): Design primers that are typically 20-30 nucleotides in length. The presence of dI will lower the overall Tm of the primer. It is recommended to use a Tm calculator that can account for inosine.
-
Flanking Regions: Ensure that the 5' and 3' ends of the primers have stable, non-degenerate sequences to ensure efficient initiation of polymerization.
PCR Protocol Using Primers Containing 2'-Deoxyinosine
This protocol provides a general guideline. Optimization of cycling conditions and component concentrations may be necessary for specific applications.
Materials:
-
DNA Template
-
Forward Primer with dI
-
Reverse Primer with dI
-
Taq DNA Polymerase (or another compatible polymerase)
-
dNTP Mix (10 mM each)
-
10X PCR Buffer
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components on ice. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
| DNA Template | 1-5 µL | 10 pg - 1 µg |
| Nuclease-free water | Up to 50 µL | - |
-
Aliquot and Add Template: Aliquot the master mix into individual PCR tubes. Add the DNA template to each tube.
-
Mix and Centrifuge: Gently mix the reactions and briefly centrifuge to collect the contents at the bottom of the tubes.
-
Perform Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 50-60°C* | 30-60 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
*The annealing temperature should be optimized based on the calculated Tm of the primers containing deoxyinosine. A temperature gradient PCR is recommended for initial optimization.
-
Analyze PCR Products: Analyze the amplified DNA by agarose gel electrophoresis.
Visualizations
Signaling Pathway/Conceptual Diagram
Caption: Use of a 2'-deoxyinosine (I) containing primer to amplify a degenerate DNA sequence.
Experimental Workflow
Caption: Workflow for a PCR experiment using primers containing 2'-deoxyinosine.
References
Application Notes and Protocols for the Incorporation of 2-Chloro-2'-deoxyinosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyinosine is a modified purine nucleoside of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. Its unique electronic and steric properties can modulate the hybridization characteristics, stability, and biological activity of nucleic acids. This document provides a detailed protocol for the successful incorporation of this compound into synthetic oligonucleotides using phosphoramidite chemistry on an automated solid-phase synthesizer. The protocols cover the preparation of the phosphoramidite building block, oligonucleotide synthesis, deprotection, and purification.
Synthesis of this compound Phosphoramidite
The successful incorporation of this compound into oligonucleotides begins with the synthesis of its corresponding phosphoramidite. A crucial aspect of this synthesis is the protection of the reactive functional groups to prevent unwanted side reactions during oligonucleotide assembly.
1.1. Protecting Group Strategy
A multi-step protection strategy is required for the this compound nucleoside prior to phosphitylation.
-
5'-Hydroxyl Group: The 5'-hydroxyl group is protected with the acid-labile dimethoxytrityl (DMT) group, which is standard in phosphoramidite chemistry. This group is removed at the beginning of each coupling cycle in the oligonucleotide synthesis.
-
O6-Position of the Hypoxanthine Ring: The oxygen at the 6-position of the hypoxanthine base must be protected to prevent side reactions during oligonucleotide synthesis and deprotection. A suitable protecting group is the 2-(4-nitrophenyl)ethyl (NPE) group, which is stable to the conditions of oligonucleotide synthesis and can be removed under specific basic conditions.
-
3'-Hydroxyl Group: The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety.
1.2. Experimental Protocol: Synthesis of 5'-O-DMT-O6-[2-(4-nitrophenyl)ethyl]-2-Chloro-2'-deoxyinosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite
-
5'-O-DMT Protection: React this compound with dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine to yield 5'-O-DMT-2-Chloro-2'-deoxyinosine.
-
O6-Protection: The 5'-O-DMT-2-Chloro-2'-deoxyinosine is then reacted with 2-(4-nitrophenyl)ethanol under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to install the NPE protecting group at the O6 position.
-
Phosphitylation: The resulting 5'-O-DMT-O6-[2-(4-nitrophenyl)ethyl]-2-Chloro-2'-deoxyinosine is phosphitylated at the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylamino chlorophosphine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Purification: The final phosphoramidite product is purified by silica gel chromatography.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
The synthesized this compound phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer. The synthesis follows the well-established phosphoramidite cycle.
2.1. Experimental Workflow
The following diagram illustrates the key steps in the solid-phase oligonucleotide synthesis cycle.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
2.2. Coupling Conditions
For the incorporation of the modified nucleoside, a slightly extended coupling time may be beneficial to ensure high coupling efficiency.
| Parameter | Standard Nucleosides | This compound |
| Phosphoramidite Conc. | 0.1 M | 0.1 M |
| Activator | 0.45 M Tetrazole or DCI | 0.45 M Tetrazole or DCI |
| Coupling Time | 60 - 90 seconds | 120 - 180 seconds |
| Coupling Efficiency | >99% | Expected >98.5% |
Note: The coupling efficiency should be monitored by trityl cation analysis after each coupling step.
Deprotection and Cleavage
A two-step deprotection protocol is required to remove all protecting groups from the synthesized oligonucleotide.
3.1. Consideration for the 2-Chloro Group
The 2-chloro group on the purine ring is sensitive to acidic conditions. While the brief exposure to trichloroacetic acid (TCA) during the detritylation step of the synthesis cycle is generally tolerated, prolonged exposure to acid should be avoided. The stability of the related compound, 2-chloro-2'-deoxyadenosine, is high at neutral to basic pH.[1]
3.2. Deprotection Protocol
-
Step 1: Removal of Standard Protecting Groups and Cleavage from Support.
-
Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the base protecting groups from the standard nucleosides (e.g., Bz for dA and dC, iBu for dG).
-
-
Step 2: Removal of the NPE Protecting Group.
-
After evaporation of the ammonium hydroxide, the oligonucleotide is redissolved in a solution of 1,8-Diazabicycloundec-7-ene (DBU) in a suitable organic solvent (e.g., pyridine or acetonitrile).
-
The reaction is typically carried out at room temperature for 2-4 hours to specifically remove the NPE group from the O6 position of the this compound.
-
Alternative Mild Deprotection: For oligonucleotides containing other sensitive modifications, ultra-mild deprotection conditions using potassium carbonate in methanol can be employed for the first step, followed by DBU treatment for NPE removal.
Purification and Analysis
The final deprotected oligonucleotide should be purified to remove truncated sequences and other impurities.
4.1. Purification Method
High-performance liquid chromatography (HPLC) is the recommended method for purifying oligonucleotides containing this compound.
-
Ion-Pair Reverse-Phase (IP-RP) HPLC: This technique provides excellent resolution for separating the full-length product from failure sequences.
-
Anion-Exchange (AE) HPLC: This method separates oligonucleotides based on their charge and can also be used for purification.
4.2. Analysis
The purity and identity of the final oligonucleotide should be confirmed by:
-
Analytical HPLC: To assess the purity of the final product.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.
Stability and Storage
Oligonucleotides containing this compound should be handled and stored under conditions that maintain their integrity.
| Condition | Recommendation |
| pH | Store in a slightly basic buffer (pH 7.5-8.0), such as TE buffer. Avoid acidic conditions. |
| Temperature | For short-term storage, 4°C is acceptable. For long-term storage, -20°C or -80°C is recommended. |
| Light | Store protected from light, especially if fluorescent dyes are attached. |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression from the modified nucleoside to the final purified oligonucleotide.
Caption: Key stages for incorporating this compound.
Conclusion
The protocol described in these application notes provides a comprehensive guide for the successful incorporation of this compound into synthetic oligonucleotides. By employing a suitable protecting group strategy for the phosphoramidite, optimizing coupling conditions, and using a two-step deprotection procedure, high-quality modified oligonucleotides can be reliably produced for a variety of research, diagnostic, and therapeutic applications. Careful purification and analysis are essential to ensure the final product's integrity.
References
2-Chloro-2'-deoxyinosine as a Probe for DNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyinosine (Cl-dI) is a purine nucleoside analog that serves as a valuable tool for investigating the intricate interactions between DNA and proteins. Its unique chemical properties, particularly the presence of a chlorine atom at the 2-position of the inosine base, allow it to modulate the electronic and steric features of the DNA major groove. This modification can influence the binding affinity and specificity of DNA-binding proteins, making Cl-dI an effective probe for mapping protein-DNA contacts, identifying critical binding determinants, and screening for compounds that disrupt these interactions. These application notes provide a comprehensive overview of the utility of this compound and detailed protocols for its application in studying DNA-protein interactions.
Principle of Action
Incorporated into a DNA oligonucleotide, this compound can act as a subtle yet impactful probe. The chlorine atom, being electron-withdrawing, alters the hydrogen-bonding potential and electrostatic surface of the DNA major groove. This can either enhance or diminish the binding of a target protein, depending on the specific nature of the protein's DNA recognition domain and the precise location of the Cl-dI substitution within the binding site. By systematically replacing native nucleosides with Cl-dI and assessing the impact on protein binding, researchers can deduce the critical contact points and the chemical nature of the DNA-protein interface.
Applications
-
Mapping Protein-DNA Contact Points: Systematically substituting nucleotides within a known protein binding site with Cl-dI can identify specific bases that are crucial for protein recognition. A significant change in binding affinity upon substitution indicates a critical contact point.
-
Probing the Chemical Nature of DNA-Protein Interactions: The electronic perturbation introduced by the chlorine atom can help to distinguish between different types of interactions, such as hydrogen bonding and van der Waals contacts.
-
High-Throughput Screening for Inhibitors: Oligonucleotide probes containing Cl-dI can be used in screening assays to identify small molecules that disrupt specific DNA-protein interactions, which is of particular interest in drug development.
-
Photo-Crosslinking Studies: While not intrinsically photoreactive, the halogen atom in Cl-dI can enhance UV-induced crosslinking between the DNA and a bound protein, facilitating the identification of the binding partners and their specific contact residues.
Data Presentation
The quantitative effects of this compound substitution on DNA-protein binding affinity can be determined using techniques such as Electrophoretic Mobility Shift Assays (EMSA) or Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key parameter to quantify binding affinity, where a lower Kd indicates a stronger interaction. Below are example tables summarizing quantitative data from hypothetical experiments.
Table 1: Effect of Single this compound Substitution on the Binding Affinity of a Transcription Factor (TF) to its Consensus Sequence.
| Probe Sequence (5' to 3') | Position of Substitution | Dissociation Constant (Kd) (nM) | Fold Change in Affinity vs. Wild-Type |
| GATCGA TTCG | Wild-Type | 10 ± 1.2 | 1.0 |
| GATCGCl-dI TTCG | 6 | 50 ± 4.5 | 5.0 (decrease) |
| GATC GATTCG | Wild-Type | 10 ± 1.2 | 1.0 |
| GATCl-dC GATTCG | 4 | 12 ± 1.5 | 1.2 (no significant change) |
Note: Cl-dC (2-Chloro-2'-deoxycytidine) is used here as another example of a halogenated nucleoside probe.
Table 2: UV Crosslinking Efficiency of a DNA-Protein Complex with and without this compound.
| DNA Probe | UV Exposure Time (min) | Crosslinking Efficiency (%) |
| Wild-Type | 5 | 5 ± 0.8 |
| Cl-dI Substituted | 5 | 15 ± 2.1 |
| Wild-Type | 10 | 8 ± 1.1 |
| Cl-dI Substituted | 10 | 25 ± 3.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
The synthesis of this compound phosphoramidite is a critical first step for incorporating this modified nucleoside into synthetic oligonucleotides. While a detailed, step-by-step synthesis is complex and requires specialized organic chemistry expertise, the general strategy involves the conversion of a protected this compound nucleoside to its phosphoramidite derivative. This is typically achieved by reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. The resulting phosphoramidite can then be used in automated DNA synthesizers. For researchers without access to synthetic chemistry facilities, custom synthesis of oligonucleotides containing this compound is available from commercial suppliers.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) to Determine DNA-Protein Binding Affinity
This protocol describes how to assess the impact of a Cl-dI substitution on the binding of a protein to a specific DNA sequence.
Materials:
-
Purified DNA-binding protein of interest
-
Wild-type and Cl-dI substituted oligonucleotide probes (end-labeled with a radioactive or fluorescent tag)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Loading dye
-
Imaging system (autoradiography film, phosphorimager, or fluorescence scanner)
Procedure:
-
Probe Preparation: Anneal complementary single-stranded oligonucleotides (one of which is labeled) to form double-stranded probes.
-
Binding Reactions: Set up a series of binding reactions in separate tubes. Each reaction should contain a fixed concentration of the labeled probe and varying concentrations of the protein.
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow the DNA-protein complexes to form.
-
Electrophoresis: Add loading dye to each reaction and load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Visualization and Quantification: Dry the gel (if using radioactivity) and expose it to an autoradiography film or a phosphorimager screen. If using a fluorescent label, scan the gel using an appropriate fluorescence imager.
-
Data Analysis: Quantify the intensity of the bands corresponding to the free probe and the protein-bound probe. Calculate the fraction of bound probe at each protein concentration and plot it against the protein concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
Protocol 3: UV Crosslinking of DNA-Protein Complexes
This protocol outlines a method to covalently link a protein to a DNA probe containing Cl-dI upon UV irradiation.
Materials:
-
Purified DNA-binding protein
-
DNA probe containing a Cl-dI substitution (and a radiolabel for detection)
-
Binding buffer
-
UV transilluminator (e.g., 254 nm)
-
SDS-PAGE gel
-
Autoradiography film or phosphorimager
Procedure:
-
Binding Reaction: Set up a binding reaction containing the labeled Cl-dI probe and the protein of interest in binding buffer.
-
UV Irradiation: Place the reaction tube on ice and expose it to UV light for a predetermined amount of time (e.g., 5-15 minutes). The optimal time should be determined empirically.
-
Nuclease Digestion (Optional): To reduce the size of the DNA attached to the protein, the sample can be treated with DNase I.
-
SDS-PAGE: Add SDS-PAGE loading buffer to the crosslinked sample, heat to denature, and run on an SDS-PAGE gel.
-
Visualization: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the crosslinked protein-DNA complex. The molecular weight of the crosslinked species will be higher than that of the protein alone.
Visualizations
Caption: Experimental workflow for using this compound as a probe.
Experimental Guide for Using 2-Chloro-2'-deoxyinosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Chloro-2'-deoxyinosine, also widely known as Cladribine (2-CdA), is a synthetic purine nucleoside analog of deoxyadenosine. Its resistance to deamination by adenosine deaminase (ADA) allows for its accumulation within cells, leading to cytotoxic effects, particularly in lymphocytes.[1] This property makes it a valuable tool in cancer research and immunology, primarily for inducing apoptosis in susceptible cell populations.
Mechanism of Action:
This compound is a prodrug that passively diffuses or is transported into cells.[2] Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[3][4] Lymphocytes exhibit high levels of dCK and low levels of 5'-nucleotidase (5'-NT), the enzyme responsible for deactivating Cd-ATP, leading to the selective accumulation of the active compound in these cells.[3][4]
Cd-ATP exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis and Repair: Cd-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases.[3][4] This incorporation leads to the termination of DNA chain elongation and the accumulation of DNA strand breaks.[3][4][5] It also inhibits ribonucleotide reductase, an enzyme crucial for producing deoxynucleotides needed for DNA synthesis and repair.[6]
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[3][6] This involves the activation of key signaling proteins such as p53, the release of cytochrome c from mitochondria, and the activation of a cascade of caspases.[4] Both caspase-dependent and caspase-independent apoptotic pathways have been implicated.[3]
Applications in Cell Culture:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines, particularly those of hematopoietic origin like leukemia and lymphoma.[7][8]
-
Drug Efficacy and Resistance Studies: It is used to study the mechanisms of drug resistance and to evaluate the efficacy of novel anti-cancer agents.
-
Immunosuppression Studies: Due to its selective toxicity towards lymphocytes, it is a valuable tool for in vitro studies of immunosuppression.
Quantitative Data
The effective concentration of this compound can vary significantly depending on the cell line. The following table summarizes reported 50% inhibitory concentration (IC50) values for various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | ~2.43 |
| RPMI8226 | Multiple Myeloma | ~0.75 |
| MM1.S | Multiple Myeloma | ~0.18 |
| 501Mel | Melanoma | ~2.9 |
| 1205Lu | Melanoma | ~2.0 |
| M249R | Melanoma | ~6.3 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Safety Precautions: this compound is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a certified chemical fume hood.[9]
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound based on its molecular weight (285.69 g/mol ).
-
Dissolution: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO. For example, to make a 10 mM stock, dissolve 2.86 mg in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Some sources indicate that it can also be reconstituted in DMSO at a concentration of 10 mM.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Cell Viability Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the general steps for detecting apoptosis using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V): Detects early apoptotic cells.
-
PI signal: Detects late apoptotic and necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induced by this compound.
Visualizations
Caption: Workflow for in vitro studies using this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. CLADRIBINE INJECTION [dailymed.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cladribine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cladribine Treatment for MS Preserves the Differentiative Capacity of Subsequently Generated Monocytes, Whereas Its Administration In Vitro Acutely Influences Monocyte Differentiation but Not Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-2'-deoxyinosine in Purine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyinosine (CdA), also known as Cladribine, is a purine nucleoside analog of deoxyadenosine. Its resistance to degradation by adenosine deaminase (ADA) makes it a potent therapeutic agent and a valuable tool for studying purine metabolism and its role in cellular processes.[1][2] CdA is particularly cytotoxic to lymphocytes and monocytes, making it effective in the treatment of certain hematologic malignancies like hairy cell leukemia and as an immunomodulatory drug for multiple sclerosis.[1][3] Its mechanism of action involves intracellular phosphorylation and subsequent interference with DNA synthesis and repair, ultimately leading to apoptosis.[4][5] These application notes provide an overview of CdA's role in purine metabolism research, quantitative data on its cytotoxic effects, and detailed protocols for its use in experimental settings.
Mechanism of Action in Purine Metabolism
This compound acts as a pro-drug, requiring intracellular activation to exert its cytotoxic effects.[5] Upon entering the cell, primarily through nucleoside transporters, CdA is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[5] Cells with a high dCK to 5'-nucleotidase (a dephosphorylating enzyme) ratio are particularly susceptible to CdA's effects.[6][7]
The primary mechanisms by which Cd-ATP disrupts purine metabolism and induces cell death include:
-
Inhibition of DNA Synthesis: Cd-ATP is incorporated into DNA, leading to the inhibition of DNA polymerase and subsequent DNA strand breaks.[5]
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair. Cd-ATP inhibits ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool.[8]
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers programmed cell death (apoptosis). CdA has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][9][10] Specifically, it can upregulate the expression of Fas and Fas ligand (Fas-L), leading to the activation of caspase-8 and the subsequent caspase cascade.[4]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic efficacy of this compound varies across different cell types, largely dependent on their metabolic phenotype, particularly the expression and activity of deoxycytidine kinase. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CdA in various human leukemia and multiple myeloma cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~2.43 | [11][12] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [11][12] |
| MM1.S | Multiple Myeloma | ~0.18 | [11][12] |
| HL-60 | Promyelocytic Leukemia | See reference for details | [13] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | See reference for details | [13] |
| THP-1 | Acute Monocytic Leukemia | See reference for details | [13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTS
This protocol outlines a method to determine the cytotoxic effects of this compound on a suspension cell line (e.g., a leukemia cell line) using a colorimetric MTS assay.
Materials:
-
This compound (CdA) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Suspension cell line of interest
-
96-well flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Count the cells using a hemocytometer or automated cell counter and determine cell viability (e.g., by trypan blue exclusion).
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CdA stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest CdA concentration) and a no-cell control (medium only).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate CdA dilution or control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each CdA concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of cell viability against the logarithm of the CdA concentration and determine the IC50 value using a suitable software package.
-
Protocol 2: Analysis of Intracellular Purine Nucleotides by HPLC
This protocol provides a general framework for the extraction and analysis of intracellular purine nucleotides from cells treated with this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cells treated with CdA as described in Protocol 1.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction buffer (e.g., 0.4 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium carbonate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of ammonium acetate and acetonitrile)[14]
-
Standards for ATP, ADP, AMP, GTP, GDP, GMP, and Cd-ATP
Procedure:
-
Cell Lysis and Extraction:
-
After treatment with CdA, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold extraction buffer.
-
Vortex vigorously and incubate on ice for 15-30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
-
Neutralization:
-
Neutralize the supernatant by adding neutralization buffer dropwise while vortexing until the pH is between 6 and 7.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge to pellet the precipitate and collect the neutralized supernatant.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Separate the nucleotides on a C18 column using a suitable gradient of the mobile phase.[14]
-
Monitor the elution of nucleotides using a UV detector at 254 nm or 260 nm.[14]
-
Identify and quantify the nucleotides by comparing their retention times and peak areas to those of the known standards.
-
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Extrinsic apoptosis pathway induced by this compound.
Caption: Workflow for studying CdA's effect on purine metabolism.
References
- 1. Cladribine: from the bench to the bedside--focus on hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shelbycountyreporter.storymd.com [shelbycountyreporter.storymd.com]
- 3. ovid.com [ovid.com]
- 4. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive proteomic analysis of the effects of purine analogs on human Raji B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-2'-deoxyinosine (Cladribine) in Cancer Cell Line Studies
Introduction
2-Chloro-2'-deoxyinosine, more commonly known as Cladribine (2-CdA), is a synthetic purine nucleoside analog of deoxyadenosine. It is a chemotherapeutic agent used in the treatment of various hematological malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1] Its mechanism of action involves the disruption of DNA synthesis and repair, making it a potent tool for studying cellular responses to DNA damage and for evaluating therapeutic potential in various cancer cell lines. These notes provide an overview of its applications in cancer cell research, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanism of Action
Cladribine is a prodrug that, upon entering a cell via nucleoside transporter proteins, is converted into its active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP), through phosphorylation by deoxycytidine kinase (dCK). Cells with a high ratio of dCK to the deactivating enzyme 5'-nucleotidase (5'-NT), such as lymphocytes, are particularly sensitive.[2][3]
The active 2-CdATP exerts its cytotoxic effects through several mechanisms:
-
Inhibition of DNA Synthesis: 2-CdATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA strands by DNA polymerases.[4] Its presence in the DNA strand stalls the replication machinery, leading to the inhibition of DNA synthesis.[5]
-
Induction of DNA Strand Breaks: The incorporation of Cladribine into DNA is recognized as damage by cellular repair mechanisms. Attempts to repair this damage can lead to the accumulation of DNA strand breaks, a lethal event for the cell.[5]
-
Inhibition of Ribonucleotide Reductase: 2-CdATP is a potent inhibitor of ribonucleotide reductase, an enzyme essential for producing deoxyribonucleotides needed for DNA synthesis and repair.[5][6] This depletes the pool of available deoxyribonucleotides, further hampering DNA replication and repair processes.[6]
-
Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis). This occurs through both caspase-dependent and -independent pathways.[7] Key events include the activation of p53, the release of cytochrome c from mitochondria, and the activation of caspases (such as caspase-3, -8, and -9), leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP).[2][8] Cladribine can also induce apoptosis by stimulating the endoplasmic reticulum (ER) stress signaling pathway.[9][10]
Application Notes
Cladribine serves as a valuable compound for inducing DNA damage and studying subsequent cellular responses in vitro. Its primary applications in cancer cell line studies include:
-
Induction of Apoptosis: Cladribine effectively triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][11] Researchers can use it to study the regulation of pro-apoptotic (e.g., Bax, DR4) and anti-apoptotic (e.g., Bcl-2, Mcl-1, c-FLIP) proteins.[10][11]
-
Cell Cycle Analysis: Treatment with Cladribine often leads to cell cycle arrest, primarily in the G1 phase.[8][9][12] This allows for the investigation of cell cycle checkpoint proteins such as p21, p27, Cyclin D1, and Cyclin E.[9]
-
Drug Sensitivity Screening: The cytotoxic effects of Cladribine can be quantified to determine the sensitivity of different cancer cell lines, often expressed as an IC50 (half-maximal inhibitory concentration) value. This is crucial for identifying cancer types that may respond to Cladribine-based therapies.
-
Combination Therapy Studies: Cladribine can be used in combination with other agents, such as STAT3 inhibitors or HDAC inhibitors (e.g., SAHA), to explore potential synergistic effects in killing cancer cells.[10][12]
Quantitative Data: IC50 Values
The sensitivity of cancer cell lines to Cladribine varies. The following table summarizes reported IC50 values for several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µmol/L) | Citation(s) |
| Multiple Myeloma | U266 | ~2.43 | [8][13] |
| Multiple Myeloma | RPMI-8226 | ~0.75 | [8][13] |
| Multiple Myeloma | MM1.S | ~0.18 | [8][13] |
| Melanoma | 501Mel | ~2.9 | [14] |
| Melanoma | 1205Lu | ~2.0 | [14] |
| Melanoma | M249R | ~6.3 | [14] |
Experimental Protocols
The following are generalized protocols for common assays used to study the effects of Cladribine on cancer cell lines. Note: Optimal conditions (e.g., cell seeding density, drug concentration, incubation time) should be determined empirically for each specific cell line and experiment.
Cell Viability Assay (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Cladribine in complete medium. Remove the old medium from the wells and add 100 µL of the Cladribine-containing medium (or control medium with vehicle) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
Reagent Addition: Add 20 µL of MTS reagent (such as from the CellTiter 96™ AQueous One Solution Cell Proliferation Assay kit) to each well.[8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, to allow for the conversion of the tetrazolium salt into colored formazan.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of Cladribine concentration to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Cladribine for a specified time (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation.[15]
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[15] Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Immediately analyze the samples using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell distribution across different phases of the cell cycle (G1, S, G2/M) by flow cytometry.
Protocol:
-
Cell Treatment: Seed and treat cells with Cladribine as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization and centrifugation. Wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubation: Incubate the fixed cells for at least 2 hours (or overnight) at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the pathways affected by Cladribine treatment.
Protocol:
-
Cell Treatment and Lysis: After treating cells with Cladribine, wash them with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin D1) overnight at 4°C.[8][9][11]
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should always be used to ensure equal protein loading.
References
- 1. Long-term follow-up of cladribine treatment in hairy cell leukemia: 30-year experience in a multicentric Italian study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cladribine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ashpublications.org [ashpublications.org]
- 5. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 6. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling DNA with 2-Chloro-2'-deoxyinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into DNA is a powerful technique for probing DNA structure, function, and interactions. 2-Chloro-2'-deoxyinosine (2-Cl-dI) is a synthetic purine nucleoside analog that can serve as a versatile precursor for further chemical modifications within a DNA strand. The chlorine atom at the 2-position of the purine ring offers a reactive handle for post-synthetic modifications, enabling the introduction of a wide array of functional groups, such as fluorophores, cross-linking agents, or affinity tags.
These application notes provide a comprehensive overview of the methodologies required to label DNA with this compound. As this compound triphosphate (2-Cl-dITP) is not commercially available, a detailed protocol for its chemical synthesis from the parent nucleoside is presented. Subsequently, a protocol for the enzymatic incorporation of the synthesized 2-Cl-dITP into DNA using a primer extension assay with a specialized DNA polymerase is detailed.
Chemical Structures
The following diagram illustrates the chemical structures of this compound and its corresponding 5'-triphosphate derivative, which is the substrate for enzymatic incorporation into DNA.
Caption: Chemical structures of this compound and its 5'-triphosphate.
Methodology Workflow
The overall process for labeling DNA with this compound involves a two-stage process: the chemical synthesis of the triphosphate form of the nucleoside, followed by its enzymatic incorporation into a DNA strand.
Application Notes and Protocols: 2-Chloro-2'-deoxyinosine as a Substrate for Nucleoside Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyinosine, also known as Cladribine (2CdA), is a purine nucleoside analog that serves as a prodrug with potent cytotoxic effects on lymphocytes and monocytes.[1][2] Its therapeutic efficacy, particularly in the treatment of certain leukemias and multiple sclerosis, is dependent on its intracellular phosphorylation to the active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).[1][3] This critical activation step is catalyzed by nucleoside kinases, primarily deoxycytidine kinase (dCK) and, to some extent, mitochondrial deoxyguanosine kinase (dGK).[1][4] Understanding the interaction of this compound with these kinases is paramount for elucidating its mechanism of action, predicting therapeutic response, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of this compound as a substrate for nucleoside kinases, including its metabolic activation pathway, kinetic data for key enzymes, and detailed protocols for assessing kinase activity.
Mechanism of Action: Phosphorylation is Key
This compound enters the cell via nucleoside transporters.[2] Once inside, it is a substrate for deoxycytidine kinase (dCK), which catalyzes the initial and rate-limiting step of its activation: the formation of this compound-5'-monophosphate.[1][5] This phosphorylation is highly efficient in lymphocytes due to their high intracellular ratio of dCK to 5'-nucleotidases, the enzymes responsible for dephosphorylation and inactivation.[2] Subsequently, the monophosphate is further phosphorylated by other cellular kinases to the active triphosphate form, 2-CdATP.[3]
The accumulation of 2-CdATP is the primary driver of cytotoxicity.[1] It interferes with DNA synthesis and repair, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death).[1][3] This process involves both caspase-dependent and caspase-independent pathways.[6]
Data Presentation: Kinetic Parameters of Nucleoside Kinases
The efficiency with which nucleoside kinases phosphorylate this compound is a critical determinant of its pharmacological activity. The following table summarizes the available kinetic parameters for human deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK) with this compound as a substrate.
| Enzyme | Substrate | Km (µM) | Vmax | kcat | kcat/Km | Reference(s) |
| Human Deoxycytidine Kinase (dCK) | This compound | ~10-fold lower than mouse dCK | Not Reported | Not Reported | ~9-fold higher than mouse dCK | [7] |
| Human Mitochondrial Deoxyguanosine Kinase (dGK) | This compound | 85 | Not Reported | Not Reported | Not Reported | [4][8] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the intracellular activation of this compound and the subsequent signaling cascade leading to apoptosis.
References
- 1. A continuous spectrophotometric assay for thymidine and deoxycytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Gene therapy prevents hepatic mitochondrial dysfunction in murine deoxyguanosine kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interspecies differences in the kinetic properties of deoxycytidine kinase elucidate the poor utility of a phase I pharmacologically directed dose-escalation concept for 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to fludarabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with 2-Chloro-2'-deoxyinosine solubility
This technical support center provides guidance on common issues related to the solubility of 2-Chloro-2'-deoxyinosine. The information is intended for researchers, scientists, and drug development professionals. Please note that specific solubility data for this compound is limited, and some recommendations are based on the properties of structurally similar compounds like 2'-deoxyinosine and 2-chloro-2'-deoxyadenosine (Cladribine).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific data is limited, a good starting point for dissolving this compound is DMSO.[1] For cell culture experiments, it is crucial to use a final concentration of DMSO that is non-toxic to the cells, typically below 0.5%. For other applications, solvents like DMF or ethanol might be considered, although their efficacy for this specific compound is not documented in the provided results.[2]
Q3: How does pH affect the stability and solubility of this compound?
A3: While there is no direct information for this compound, a study on the closely related compound 2-chloro-2'-deoxyadenosine (Cladribine) showed that it is stable at basic and neutral pH. However, at acidic pH (pH 1-2), its decomposition markedly increases with time.[3] It is reasonable to hypothesize that this compound may exhibit similar pH-dependent stability. Therefore, acidic conditions should be avoided during dissolution and storage.
Q4: How should I store stock solutions of this compound?
A4: For the related compound 2-chloro-2'-deoxyadenosine, stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] It is recommended to follow a similar storage protocol for this compound to minimize degradation. Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my desired solvent. What can I do?
A1: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution may aid dissolution. However, be cautious with heat, as it can degrade the compound. For the related compound 2-chloro-2'-deoxyadenosine, stability has been observed at temperatures up to 80°C at neutral and basic pH.[3]
-
Sonication: Using a sonicator can help to break down particles and enhance dissolution.
-
Use a different solvent: If the compound is insoluble in your current solvent, try a more polar aprotic solvent like fresh, anhydrous DMSO.[1]
-
Adjust the pH: For aqueous solutions, carefully adjusting the pH towards neutral or slightly basic may improve solubility. Avoid acidic conditions.[3]
Q2: My this compound solution appears cloudy or has precipitates.
A2: Cloudiness or precipitation can occur for several reasons:
-
Low solubility: The concentration of the compound may be too high for the chosen solvent. Try diluting the solution.
-
Moisture in the solvent: For solvents like DMSO, absorbed moisture can reduce solubility.[1] Use fresh, anhydrous DMSO.
-
Compound degradation: If the solution was prepared under adverse conditions (e.g., acidic pH) or stored improperly, the precipitate could be a degradation product.[3]
Q3: After dissolving this compound in DMSO and adding it to my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A3: This is a common issue when a compound is highly soluble in a non-aqueous solvent but has poor aqueous solubility. To address this:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of the compound in your media.
-
Increase the volume of media: When adding the DMSO stock, add it to a larger volume of media with vigorous stirring to promote rapid dilution and prevent localized high concentrations that can lead to precipitation.
-
Use a co-solvent: In some cases, a small percentage of a pharmaceutically acceptable co-solvent in the final medium can help maintain solubility. This should be tested for cell toxicity beforehand.
Quantitative Solubility Data Summary
| Compound | Solvent | Solubility | Molar Concentration | Citation |
| 2'-deoxyinosine | DMSO | 24 mg/mL | 95.15 mM | [1] |
| 2-chloro-2'-deoxyadenosine | DMSO | ≥ 100 mg/mL | 350.03 mM | [4] |
| 2-Chloroadenosine | Water | 7.54 mg/mL | 25 mM | |
| 2-Chloroadenosine | DMSO | 30.17 mg/mL | 100 mM |
Note: This table includes data for related compounds to provide a reference due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of a Deoxyinosine Analog in DMSO
This protocol is based on common laboratory practices for preparing stock solutions of nucleoside analogs.
Materials:
-
This compound (or related analog) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Pre-weigh the compound: Carefully weigh the desired amount of the compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 285.69 g/mol (like 2-chloro-2'-deoxyadenosine), you would weigh out 2.8569 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (to no more than 37°C) can also be applied if necessary, but monitor for any signs of degradation (e.g., color change).
-
-
Sterilization (Optional): If the stock solution needs to be sterile for cell culture use, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Visualizations
Caption: A flowchart for troubleshooting common solubility issues with chemical compounds.
References
Technical Support Center: Optimizing 2-Chloro-2'-deoxyinosine (Cladribine) for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxyinosine (Cladribine) in cell-based assays.
Troubleshooting Guide
Question: My cells are not responding to this compound treatment, or the response is weaker than expected. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of cellular response to this compound. Here's a systematic approach to troubleshooting this issue:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. This is often linked to the intracellular ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NTase). DCK is required to phosphorylate this compound to its active triphosphate form (CdATP), while 5'-NTase dephosphorylates it.[1]
-
Solution: Verify the known sensitivity of your cell line from the literature. If your cell line is known to be resistant, consider using a different, more sensitive cell line for your experiments. For example, in multiple myeloma cell lines, MM1.S is the most sensitive, while U266 is the least sensitive.[2][3]
-
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment are critical.
-
Drug Integrity: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO and use them promptly.
-
-
Cell Health and Culture Conditions: Unhealthy cells or suboptimal culture conditions can affect their response to drug treatment.
Question: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
Answer:
High variability can obscure the true effect of this compound. Consider the following:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the drug or assay reagents can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix thoroughly at each step.
-
-
Assay Incubation Time: For colorimetric or fluorometric assays, the incubation time with the detection reagent is critical.
-
Solution: Ensure that the incubation time is consistent for all plates and that the signal has not reached a plateau or started to decline.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound (Cladribine) is a purine nucleoside analog.[7] After entering the cell, it is phosphorylated by deoxycytidine kinase (DCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (CdATP). CdATP interferes with DNA synthesis and repair by inhibiting ribonucleotide reductase and being incorporated into DNA by DNA polymerases.[8] This leads to DNA strand breaks, depletion of NAD and ATP, and ultimately, apoptosis (programmed cell death).[2][9]
2. What is a typical starting concentration range for this compound in cell-based assays?
A typical starting range for in vitro experiments is between 0.01 µM and 100 µM. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
3. Which cell-based assays are commonly used to assess the effects of this compound?
Commonly used assays include:
-
Cell Viability/Proliferation Assays: MTS, MTT, or resazurin-based assays to measure metabolic activity.[2]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining to detect early and late apoptosis, caspase activity assays (e.g., caspase-3, -8, -9), and TUNEL assays to detect DNA fragmentation.[2][10][11]
-
Cell Cycle Analysis: Flow cytometry with PI staining to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[2][12]
4. How does this compound affect the cell cycle?
Treatment with this compound can lead to cell cycle arrest, typically in the G1 or S phase, and a reduction in the percentage of cells in the S phase.[2][12] The specific effect can vary between cell lines.
5. Should I be concerned about off-target effects of this compound?
While this compound is relatively selective for lymphocytes due to their high DCK/5'-NTase ratio, off-target effects can occur, especially at high concentrations. It is important to include appropriate controls in your experiments and to consider the potential for effects on other cellular processes.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~2.43 | [3] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [3] |
| MM1.S | Multiple Myeloma | ~0.18 | [3] |
| 501Mel | Melanoma | ~2.9 | [4] |
| 1205Lu | Melanoma | ~2.0 | [4] |
| M249R | Melanoma | ~6.3 | [4] |
| CCRF-CEM | T-lymphoblastoid | ~0.045 | [12] |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well clear, flat-bottom microplates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general outline for detecting apoptosis by flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen time period.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low cellular response.
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. marinbio.com [marinbio.com]
- 7. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - ES [thermofisher.com]
- 12. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-2'-deoxyinosine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloro-2'-deoxyinosine, a crucial intermediate in the preparation of cladribine and other therapeutic nucleoside analogs. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2'-deoxyguanosine, 2'-deoxyadenosine, and 2,6-dichloropurine. The choice of starting material often depends on the desired scale, cost, and available expertise. Syntheses from 2'-deoxyguanosine are convenient as it is a commercially available nucleoside.[1][2]
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include achieving regioselectivity (N9 vs. N7 glycosylation), stereoselectivity (α vs. β anomer), managing protecting groups, and purification of the final product from closely related impurities.[3][4] The formation of isomeric products can complicate purification and reduce overall yield.[1]
Q3: How can I improve the yield of the glycosylation reaction?
A3: Optimizing the solvent system, using an appropriate purine salt (e.g., potassium salt), and carefully controlling the reaction temperature can improve the stereoselectivity and yield of the glycosylation step.[3] The Vorbrüggen glycosylation method is also an efficient process for this transformation.[3]
Q4: What are the typical protecting groups used in this synthesis?
A4: Hydroxyl groups on the deoxyribose moiety are often protected with groups like p-toluoyl or tert-butyldimethylsilyl (TBDMS) to prevent side reactions during the chlorination or glycosylation steps.[1][3]
Q5: Are there any enzymatic methods available for this synthesis?
A5: Yes, chemoenzymatic approaches using enzymes like purine nucleoside phosphorylase (PNP) have been developed. These methods can offer high stereoselectivity and avoid the use of protecting groups, though the poor solubility of some substrates can be a limiting factor.[5][6] An enzymatic glycosyl transfer catalyzed by trans-N-deoxyribosylase has also been reported, but can result in low yields.[4]
Troubleshooting Guide
Problem 1: Low Yield in the Chlorination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure the reagents are fresh and anhydrous. |
| Side reactions | Control the reaction temperature carefully. Excess heating can lead to degradation or the formation of unwanted byproducts. |
| Inefficient purification | Optimize the chromatography conditions (e.g., solvent system, silica gel type) to effectively separate the desired product from starting materials and byproducts. |
Problem 2: Formation of Anomeric or Regioisomeric Impurities
| Possible Cause | Suggested Solution |
| Suboptimal glycosylation conditions | The use of binary solvent mixtures and the potassium salt of the purine base can enhance the stereoselectivity of the glycosylation.[3] |
| Isomerization during reaction or workup | Maintain neutral or slightly basic conditions during workup, as acidic conditions can lead to anomerization or cleavage of the glycosidic bond.[7] |
Problem 3: Difficulty in Removing Protecting Groups
| Possible Cause | Suggested Solution |
| Incomplete deprotection | Ensure sufficient reaction time and an adequate amount of the deprotecting agent (e.g., ammonia in methanol for toluoyl groups). |
| Degradation of the product during deprotection | Use mild deprotection conditions. For example, for silyl ethers, fluoride-based reagents in a buffered solution can be effective. |
Experimental Protocols & Data
Synthesis via Glycosylation of 2,6-Dichloropurine
This two-step synthesis involves the glycosylation of the potassium salt of 2,6-dichloropurine with a protected 1-chloro-2-deoxyribose derivative, followed by selective ammonolysis.[3]
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Glycosylation | 2,6-dichloropurine potassium salt, 1-α-chlorosugar | Dichloromethane/Acetonitrile | Room Temp. | 24 | 50-56 |
| Ammonolysis | Methanolic ammonia | THF/Methanol | Room Temp. then 35-40 | 42 | 82 |
Synthesis from 2'-Deoxyguanosine
A convenient route starts from commercially available 2'-deoxyguanosine, which is converted to the 2-chloro derivative via diazotization/halo-dediazoniation of a protected 2-amino-6-chloropurine intermediate.[1][2]
Table 2: Example Yields for a Multi-step Synthesis from 2'-Deoxyadenosine
| Step | Description | Overall Yield (%) |
| 4-step synthesis | Protection, nitration, chlorination, deprotection | 44.8 |
This data is from a practical synthesis of 2-chloro-2'-deoxyadenosine starting from 2'-deoxyadenosine.[4]
Visualizing the Workflow
Below are diagrams illustrating the key steps in the synthesis of this compound.
Caption: Synthesis workflow starting from 2'-deoxyguanosine.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2004028462A2 - Method for the preparation of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine - Google Patents [patents.google.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2-Chloro-2'-deoxyinosine in different buffer solutions
Welcome to the technical support center for 2-Chloro-2'-deoxyinosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer solutions. Please note that while this document focuses on this compound, much of the available stability data has been generated for the closely related analogue, 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA). This information is provided as a valuable reference point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2-Chloro-2'-deoxyadenosine in different pH conditions?
A1: 2-Chloro-2'-deoxyadenosine (2-CdA) is known to be stable in basic and neutral pH conditions. However, its stability significantly decreases in acidic environments.[1] Decomposition in acidic pH is time and temperature-dependent, with the rate of degradation increasing as the pH decreases and temperature increases.[1]
Q2: What is the primary degradation product of 2-Chloro-2'-deoxyadenosine?
A2: The main product of hydrolysis for 2-Chloro-2'-deoxyadenosine is 2-chloroadenine.[1][2] This degradation is a result of the cleavage of the glycosidic bond under acidic conditions.
Q3: What analytical methods are typically used to assess the stability of 2-Chloro-2'-deoxyadenosine?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the stability of 2-Chloro-2'-deoxyadenosine and quantifying its degradation products.[1][2] Specifically, a reversed-phase HPLC method with UV detection is frequently employed.
Q4: Are there any special storage recommendations for solutions containing 2-Chloro-2'-deoxyadenosine?
A4: To prevent degradation, especially in acidic solutions, it is recommended to store solutions containing 2-Chloro-2'-deoxyadenosine at refrigerated temperatures or on ice. For long-term storage, frozen conditions (-20°C) are advisable, and samples have been shown to be stable for up to 12 weeks under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low recovery of this compound after storage. | The buffer solution used for storage was acidic (pH < 7). | Prepare solutions in neutral or basic buffers (pH ≥ 7). If an acidic pH is required for the experiment, prepare the solution fresh and use it immediately. Minimize storage time at room temperature. |
| Appearance of an unexpected peak in the HPLC chromatogram. | This is likely the degradation product, 2-chloroadenine (for the analogue 2-CdA). | Confirm the identity of the peak by running a standard of 2-chloroadenine. Adjust experimental conditions to minimize degradation (e.g., use a higher pH buffer, lower the temperature). |
| Inconsistent results between experimental replicates. | The compound may be degrading during the experimental procedure itself. | Maintain a consistent temperature and pH throughout the experiment. If possible, perform steps at a lower temperature. Analyze samples by HPLC as soon as possible after preparation. |
Stability Data
The following table summarizes the stability of 2-Chloro-2'-deoxyadenosine (2-CdA) at different pH values and temperatures. This data is based on the hydrolysis of 2-CdA to 2-chloroadenine.
| pH | Temperature (°C) | Time | Remaining 2-CdA (%) | Half-life (T1/2) | Reference |
| 1 | 37 | 2 hours | 2% | 0.37 hours | [1] |
| 2 | 37 | 6 hours | 13% | 1.6 hours | [1] |
| Neutral & Basic | 37 - 80 | - | Stable | - | [1] |
Experimental Protocols
Protocol: Stability Testing of 2-Chloro-2'-deoxyadenosine via HPLC
This protocol outlines a general procedure for assessing the stability of 2-Chloro-2'-deoxyadenosine in a buffer solution.
1. Materials:
- 2-Chloro-2'-deoxyadenosine
- Buffer solutions of desired pH (e.g., phosphate, citrate, borate)
- High-purity water
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- HPLC system with a UV detector
- Reversed-phase C18 column
2. Buffer Preparation:
- Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9).
- Ensure the buffer components are compatible with HPLC analysis and will not interfere with the detection of the analyte.
3. Sample Preparation:
- Prepare a stock solution of 2-Chloro-2'-deoxyadenosine in a suitable solvent (e.g., methanol or water).
- Dilute the stock solution with the respective buffer solutions to achieve the final desired concentration for the stability study.
- Prepare multiple aliquots for each condition to be tested at different time points.
4. Stability Study Incubation:
- Incubate the prepared samples at the desired temperatures (e.g., room temperature, 37°C, 50°C).
- At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
- Immediately quench the degradation process by diluting the sample in the mobile phase or by freezing it until analysis.
5. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- The mobile phase can consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
- Set the UV detector to the appropriate wavelength for detecting 2-Chloro-2'-deoxyadenosine and its degradation products (typically around 265 nm).
- Inject the samples and a standard solution of 2-Chloro-2'-deoxyadenosine for quantification.
- Analyze the resulting chromatograms to determine the peak area of 2-Chloro-2'-deoxyadenosine and any degradation products.
6. Data Analysis:
- Calculate the percentage of 2-Chloro-2'-deoxyadenosine remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining compound against time to determine the degradation kinetics.
- If the degradation follows first-order kinetics, the half-life (T1/2) can be calculated from the slope of the natural logarithm of the concentration versus time plot.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Incorporation of 2-Chloro-2'-deoxyinosine in PCR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-2'-deoxyinosine (2-Cl-2'-dI) incorporation during Polymerase Chain Reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its incorporation in PCR challenging?
A1: this compound (2-Cl-2'-dI) is a modified purine nucleoside. For PCR applications, it is used in its triphosphate form, 2-Chloro-2'-deoxyadenosine 5'-triphosphate (2-Cl-dATP), as an analog of deoxyadenosine triphosphate (dATP). The presence of a chlorine atom at the 2-position of the adenine base introduces steric hindrance and alters the electronic properties of the molecule. This modification can interfere with the binding and catalytic activity of DNA polymerases, making its efficient and high-yield incorporation into a growing DNA strand during PCR a significant challenge. Studies have shown that while some polymerases can incorporate it, the efficiency can be low, and multiple consecutive incorporations may stall the polymerase.[1][2] Furthermore, once incorporated, the resulting 2-chloroadenine in the template strand can inhibit the synthesis of the complementary strand in subsequent PCR cycles.[3]
Q2: Which type of DNA polymerase is recommended for incorporating 2-Cl-2'-dI?
A2: The choice of DNA polymerase is critical for the successful incorporation of modified nucleotides. While specific data for thermostable polymerases used in PCR is limited for 2-Cl-dATP, in vitro studies have shown varying efficiencies among different types of polymerases. Reverse transcriptases from HIV-1 and AMV have demonstrated efficient incorporation.[1] Among DNA polymerases, Klenow fragment and Sequenase (a modified T7 DNA polymerase) showed intermediate efficiency, while T4 DNA polymerase was the least efficient.[1] For PCR, it is generally recommended to start with a high-fidelity proofreading polymerase from Family B, such as Pfu or KOD, as they are often more accommodating of modified bases in the major groove.[4] However, some proofreading polymerases may be inhibited by or may excise the modified nucleotide.[4] Therefore, empirical testing of a few different polymerases, including non-proofreading enzymes like Taq, is highly recommended.
Q3: Can I completely replace dATP with 2-Cl-dATP in my PCR reaction?
A3: Complete substitution of a natural dNTP with a modified analog often leads to PCR inhibition and low or no product yield.[5] This is due to the cumulative effect of reduced incorporation efficiency over multiple cycles. It is highly recommended to perform titration experiments to determine the optimal ratio of 2-Cl-dATP to dATP. Starting with a small percentage of the modified nucleotide and gradually increasing it can help identify a balance between the desired level of incorporation and acceptable PCR yield.
Q4: How does the concentration of magnesium ions (Mg²⁺) affect the incorporation of 2-Cl-2'-dI?
A4: Magnesium ion concentration is a critical factor in any PCR and is especially important when using modified nucleotides. Mg²⁺ is a cofactor for DNA polymerase and also stabilizes the DNA duplex. An optimal Mg²⁺ concentration is essential for polymerase activity and primer annealing. When introducing a modified nucleotide like 2-Cl-dATP, the optimal Mg²⁺ concentration may differ from a standard PCR. It is advisable to perform a Mg²⁺ titration (e.g., from 1.5 mM to 3.5 mM) to find the concentration that maximizes yield and specificity for your specific primer-template system.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No PCR Product | Incompatible DNA Polymerase: The selected polymerase may not efficiently incorporate 2-Cl-dATP. | Test a panel of DNA polymerases, including both high-fidelity (e.g., Pfu, KOD) and non-proofreading (e.g., Taq) enzymes. Family B polymerases are often a good starting point for modified nucleotides.[4] |
| Inhibition by High Concentration of 2-Cl-dATP: Complete or high-percentage substitution of dATP can inhibit the PCR.[5] | Perform a titration of the 2-Cl-dATP:dATP ratio. Start with a low percentage (e.g., 10%) of 2-Cl-dATP and incrementally increase it. | |
| Suboptimal Mg²⁺ Concentration: The presence of the modified nucleotide may alter the optimal Mg²⁺ requirement. | Titrate the MgCl₂ concentration in your reaction, typically in 0.5 mM increments from 1.5 mM to 3.5 mM.[6] | |
| Incorrect Annealing Temperature: The annealing temperature may not be optimal for the primers in the modified reaction buffer. | Perform a temperature gradient PCR to determine the optimal annealing temperature. A good starting point is 3-5°C below the calculated melting temperature (Tm) of the primers.[8] | |
| Consecutive Incorporations Stalling Polymerase: The template sequence may require multiple adjacent incorporations of 2-Cl-dATP, leading to polymerase stalling.[1][2] | If the template sequence is known, try to redesign primers to amplify regions with fewer consecutive adenines. Consider using PCR additives that can help with difficult templates. | |
| Smeared PCR Product | Non-Specific Amplification: Low annealing temperatures or high Mg²⁺ concentrations can lead to non-specific priming. | Increase the annealing temperature in 1-2°C increments.[8] Optimize the MgCl₂ concentration. |
| Primer-Dimer Formation: High primer concentrations can lead to the formation of primer-dimers. | Reduce the primer concentration in the reaction. Consider using a "hot-start" DNA polymerase to minimize non-specific amplification and primer-dimer formation at lower temperatures.[8] | |
| Product of Incorrect Size | Misincorporation or Non-Specific Priming: The polymerase may be incorporating the modified nucleotide opposite non-thymine bases, or primers may be annealing to off-target sites. | Increase the annealing temperature and optimize the Mg²⁺ concentration to improve specificity.[6][8] Sequence the PCR product to confirm its identity. |
Data Presentation
Table 1: Relative Incorporation Efficiency of 2-Chloro-2'-deoxyadenosine 5'-triphosphate (2-Cl-dATP) by Different DNA Polymerases (In Vitro Data)
| DNA Polymerase | Family | Relative Incorporation Efficiency | Notes |
| HIV-1 Reverse Transcriptase | Reverse Transcriptase | High | Efficiently incorporates 2-Cl-dATP.[1] |
| AMV Reverse Transcriptase | Reverse Transcriptase | High | Efficiently incorporates 2-Cl-dATP.[1] |
| Klenow Fragment (E. coli Pol I) | A | Intermediate | Shows a moderate ability to utilize 2-Cl-dATP.[1] |
| Sequenase (Modified T7 Pol) | A | Intermediate | Shows a moderate ability to utilize 2-Cl-dATP.[1] |
| Phage T4 DNA Polymerase | B | Low | Incorporates 2-Cl-dATP least efficiently.[1] |
| Human Polymerase α | B | - | Can incorporate 2-Cl-dATP, but chain extension is slowed, especially at sites of multiple consecutive insertions.[2] |
| Human Polymerase β | X | - | Can incorporate 2-Cl-dATP, but chain extension is significantly impeded.[2] |
Note: This table is based on in vitro DNA synthesis studies and not direct PCR yield comparisons. The efficiency in a thermal cycling reaction may vary.
Experimental Protocols
Protocol 1: General Workflow for Optimizing 2-Cl-2'-dI Incorporation in PCR
This protocol provides a systematic approach to optimizing the incorporation of 2-Cl-dATP into a PCR product.
-
Primer and Template Preparation:
-
Design primers with a melting temperature (Tm) between 60-65°C and a GC content of 40-60%. Avoid complementary sequences within and between primers.[8]
-
Use a high-quality, purified DNA template.
-
-
Initial PCR Setup:
-
As a baseline, set up a standard PCR using only the four natural dNTPs (dATP, dCTP, dGTP, dTTP) at a final concentration of 200 µM each.
-
For the experimental reactions, prepare a dNTP mix where a certain percentage of dATP is replaced by 2-Cl-dATP. Start with a low ratio, for example, 1:9 (20 µM 2-Cl-dATP : 180 µM dATP).
-
Use a DNA polymerase that is known to be amenable to modified nucleotides. A Family B polymerase is a good starting point.
-
-
Component Titration (perform sequentially):
-
2-Cl-dATP:dATP Ratio Gradient: Set up a series of reactions with varying ratios of 2-Cl-dATP to dATP (e.g., 10%, 25%, 50%, 75%, 100% replacement of dATP). Keep all other parameters constant.
-
MgCl₂ Gradient: Using the best 2-Cl-dATP:dATP ratio from the previous step, set up reactions with a range of MgCl₂ concentrations (e.g., 1.5, 2.0, 2.5, 3.0, 3.5 mM).
-
DNA Polymerase Concentration: If the yield is still low, try varying the amount of DNA polymerase (e.g., 1.0, 1.5, 2.0 units per 50 µL reaction).
-
-
Thermal Cycling Optimization:
-
Annealing Temperature Gradient: Use the optimal component concentrations and perform a gradient PCR to find the most suitable annealing temperature. Test a range from 5°C below to 5°C above the calculated primer Tm.
-
Extension Time: Ensure the extension time is sufficient for the length of your amplicon. A general rule is 30-60 seconds per kb, but this can be polymerase-dependent.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis to assess the yield and specificity of the amplification.
-
Once a product of the correct size is obtained, it is advisable to purify and sequence it to confirm the incorporation of 2-Cl-2'-dI and the fidelity of the amplification.
-
Visualizations
Caption: Workflow for optimizing 2-Cl-2'-dI incorporation in PCR.
Caption: Troubleshooting logic for 2-Cl-2'-dI PCR experiments.
References
- 1. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of 2-halogeno-2'-deoxyadenosine 5-triphosphates into DNA during replication by human polymerases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Optimizing your PCR [takarabio.com]
- 6. Optimizing PCR Reaction Conditions for High Fidelity and Yield [labx.com]
- 7. neb.com [neb.com]
- 8. genscript.com [genscript.com]
degradation pathways of 2-Chloro-2'-deoxyinosine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxyinosine (Cladribine).
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Question: My stability studies for this compound are showing variable results. What could be the cause?
-
Answer: Inconsistent results in stability studies of this compound are often linked to pH fluctuations. The compound is notably unstable in acidic environments.[1][2] Even minor shifts in pH can lead to significant degradation. Ensure that your buffers are robust and that the pH of your solutions is consistently maintained, especially during long-term experiments. Additionally, be mindful of the temperature, as degradation is accelerated at higher temperatures, particularly in acidic conditions.[2]
Issue 2: Precipitation of the compound in solution.
-
Question: I've observed a precipitate forming in my this compound solution upon storage at low temperatures. How should I handle this?
-
Answer: Precipitation of this compound can occur at low temperatures.[3][4] To redissolve the precipitate, allow the solution to warm to room temperature naturally and shake it vigorously. It is crucial not to heat or microwave the solution, as this can lead to degradation.[3][4]
Issue 3: Unexpected degradation in cell culture media.
-
Question: I'm observing rapid degradation of this compound in my cell culture experiments. What could be the reason?
-
Answer: The degradation of this compound in cell culture can be influenced by the metabolic activity of the cells. The drug is a substrate for various enzymes, including deoxycytidine kinase (DCK) for activation and 5'-nucleotidase (5'-NT) for inactivation.[5][6] The balance of these enzymatic activities can vary between cell types, leading to different rates of metabolism and degradation.[5][6] Furthermore, ensure the pH of your cell culture medium is stable, as acidic conditions can cause non-enzymatic degradation.[2]
Issue 4: Choice of diluent affecting stability during in-vitro assays.
-
Question: Does the choice of diluent affect the stability of this compound in my experiments?
-
Answer: Yes, the choice of diluent is critical. For instance, using 5% dextrose as a diluent is not recommended due to increased degradation of cladribine.[4][7] For intravenous preparations, 0.9% Sodium Chloride Injection, USP is recommended.[4][7] For longer infusions, Bacteriostatic 0.9% Sodium Chloride Injection, USP (containing 0.9% benzyl alcohol) has been shown to be suitable.[3] Always verify the compatibility of your chosen diluent with this compound to ensure the stability of your experimental solutions.
Frequently Asked Questions (FAQs)
-
Question: What are the main degradation pathways of this compound?
-
Answer: this compound has two primary degradation pathways depending on the pH.
-
Acidic Hydrolysis: In acidic conditions, the N-glycosidic bond is cleaved, leading to the formation of 2-chloroadenine and 2-deoxyribose.[2]
-
Alkaline Hydrolysis: Under alkaline conditions, the main degradation products are 2'-deoxyisoguanosine and 2'-deoxyguanosine.[8][9][10] The formation of 2'-deoxyguanosine involves a previously undescribed rearrangement reaction in purine derivatives.[8][9]
-
-
Question: How does enzymatic activity affect the stability of this compound?
-
Answer: In a biological system, this compound is a prodrug that is metabolized by intracellular enzymes. It is phosphorylated by deoxycytidine kinase (DCK) to its active form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[5][6] Conversely, it can be dephosphorylated and inactivated by 5'-nucleotidases (5'-NT).[5][6] The compound is relatively resistant to deamination by adenosine deaminase (ADA).[5] The ratio of DCK to 5'-NT activity within a cell is a key determinant of the drug's efficacy and apparent stability.[5][6]
-
Question: What are the recommended storage conditions for this compound solutions?
-
Answer: For long-term storage, unopened vials of this compound injection should be stored under refrigerated conditions between 2° to 8°C (36° to 46°F) and protected from light.[3][7] Freezing does not adversely affect the solution.[7] Once diluted, the chemical and physical stability can vary depending on the diluent and storage conditions. For example, admixtures in 0.9% Sodium Chloride Injection are stable for at least 24 hours at room temperature under normal fluorescent light.[4][11]
Data Presentation
Table 1: Stability of this compound under Acidic Conditions
| pH | Temperature (°C) | Time (hours) | Remaining 2-CdA (%) | Half-life (T 1/2) (hours) |
| 2 | 37 | 6 | 13 | 1.6 |
| 1 | 37 | 2 | 2 | 0.37 |
Data extracted from Tarasiuk et al., 1994.[2]
Table 2: Decomposition of this compound under Alkaline Conditions at 80°C
| pH | Time (hours) | Decomposition (%) |
| 12 | 6 | Minimal |
| 13 | 6 | ~40 |
| 14 | 6 | ~100 |
Data extracted from Golebiewski et al., 2003.[9]
Experimental Protocols
Protocol 1: Analysis of Acidic Degradation of this compound by HPLC
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare acidic buffers at the desired pH values (e.g., pH 1 and pH 2) using appropriate acids (e.g., HCl).
-
-
Degradation Experiment:
-
Dilute the this compound stock solution in the acidic buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 6 hours), withdraw aliquots of the reaction mixture.
-
-
Sample Preparation for HPLC:
-
Immediately neutralize the withdrawn aliquots with a suitable base to stop the degradation reaction.
-
If necessary, dilute the samples with the mobile phase to fall within the linear range of the HPLC detector.
-
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a C18 reverse-phase column.
-
Use a suitable mobile phase for the separation of this compound and its degradation product, 2-chloroadenine.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 265 nm).
-
Quantify the amount of remaining this compound and the formed 2-chloroadenine by comparing the peak areas to a standard curve.
-
Protocol 2: Analysis of Alkaline Hydrolysis of this compound
-
Preparation of Solutions:
-
Prepare a solution of this compound in water.
-
Prepare alkaline solutions of various sodium hydroxide concentrations.
-
-
Hydrolysis Reaction:
-
Mix the this compound solution with the sodium hydroxide solutions to achieve the desired final pH and concentration.
-
Heat the reaction mixtures at a specific temperature (e.g., 80°C) for a defined period.[9]
-
-
Sample Preparation and Analysis:
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Alkaline degradation pathway of this compound.
Caption: Enzymatic activation and inactivation of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Cladribine Injection, USP [dailymed.nlm.nih.gov]
- 5. Cladribine - Wikipedia [en.wikipedia.org]
- 6. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Alkaline hydrolysis of cladribine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
avoiding off-target effects of 2-Chloro-2'-deoxyinosine in cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2-Chloro-2'-deoxyinosine (Cl-dI), also known as Cladribine, in cell-based experiments. The focus is on understanding and mitigating potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Cl-dI)?
A1: this compound is a chlorinated analogue of deoxyadenosine.[1] Its primary mechanism involves being phosphorylated by the enzyme deoxycytidine kinase (DCK) to its monophosphate form, 2-chloro-2'-deoxyAMP.[2] This active metabolite is further phosphorylated and incorporated into DNA, leading to the inhibition of DNA synthesis and repair, accumulation of DNA strand breaks, depletion of NAD and ATP, and ultimately, apoptosis (cell death).[3][4][5] The toxicity of Cl-dI is particularly high in cells with high levels of DCK and relatively low levels of dephosphorylating enzymes, such as lymphocytes.[1]
Q2: My non-lymphocytic control cells are showing high levels of toxicity. Is this an off-target effect?
A2: It could be, but it might also be an exaggerated on-target effect. While lymphocytes are particularly sensitive, any cell with sufficient deoxycytidine kinase (DCK) activity can phosphorylate Cl-dI and undergo apoptosis.[1][4] High concentrations of Cl-dI can induce toxicity even in cells with lower DCK levels. This is a common issue where the distinction between on-target and off-target effects blurs at high concentrations.[6] It is crucial to perform a dose-response experiment to find a therapeutic window where you observe the desired effect in your target cells with minimal toxicity in control cells.
Q3: How can I experimentally validate that the observed phenotype is due to the intended on-target activity of Cl-dI?
A3: Validating on-target activity is critical.[7] For Cl-dI, a "rescue" experiment is a highly effective method. The lymphotoxic effects of Cl-dI can be inhibited by the presence of deoxycytidine.[3] Co-incubating your cells with Cl-dI and an excess of deoxycytidine should reverse the phenotype if it is caused by the on-target mechanism. If the phenotype persists, it is more likely due to an off-target effect. Additionally, using a structurally different compound with the same intended mechanism can help confirm that the observed phenotype is linked to the target, not a specific chemical structure.[8]
Q4: What are the known off-target interactions of Cl-dI?
A4: Besides its primary mechanism of disrupting DNA metabolism, in vitro studies have shown that Cl-dI can inhibit the deamination of both deoxyadenosine and adenosine monophosphate (AMP).[2] This suggests that Cl-dI could perturb other metabolic pathways related to purine metabolism.[2] Like many small molecules, it may have other, uncharacterized off-target interactions, which often become apparent only at higher concentrations.[7][9]
Q5: What is the optimal concentration of Cl-dI to use to minimize off-target effects?
A5: The optimal concentration is highly dependent on the cell type being studied. The best practice is to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line by performing a thorough dose-response curve. To minimize off-target effects, it is generally recommended to work at the lowest concentration that produces the desired on-target phenotype. Using concentrations significantly above the IC50 value increases the probability of engaging off-target molecules.[6]
Troubleshooting Guide
Problem 1: Excessive Cytotoxicity Observed in Target and Control Cells
| Potential Cause | Recommended Solution |
| Concentration Too High | The compound concentration may be saturating the system, leading to widespread cell death that masks the specific, on-target effect. |
| Incorrect Cell Seeding Density | Low cell density can make cells more susceptible to drug-induced toxicity. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve Cl-dI may be causing toxicity at the concentration used. |
Problem 2: High Variability and Poor Reproducibility in Experimental Results
| Potential Cause | Recommended Solution |
| Compound Instability | Cl-dI solution may be degrading over time. |
| Inconsistent Cell Health/Passage Number | Cellular metabolism and drug sensitivity can change with cell passage number and overall health. |
| Variable Incubation Time | The effects of Cl-dI are time-dependent, as DNA strand breaks and metabolic changes accumulate over hours.[3] |
Quantitative Data Summary
The following table provides general concentration ranges based on published literature for Cladribine (Cl-dI). It is critical to empirically determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Lymphocytic Cell Lines (e.g., Leukemia) | Non-Lymphocytic / Solid Tumor Lines | Notes |
| Typical IC50 Range | 10 - 100 nM | 100 nM - >10 µM | Highly dependent on deoxycytidine kinase (DCK) expression. |
| Recommended Starting Concentration for Dose-Response | 1 nM - 1 µM | 10 nM - 50 µM | Use a logarithmic dilution series. |
| Typical Incubation Time | 24 - 72 hours | 48 - 96 hours | Toxicity is time-dependent; longer incubation may be required for less sensitive cells.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range via Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at their optimal density for a 48-72 hour proliferation assay. Include wells for "no treatment" and "vehicle control."
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.[10] Create a serial dilution series (e.g., 10-point, 1:3 dilution) in culture medium, starting from a high concentration (e.g., 50 µM for non-lymphocytic cells).
-
Treatment: Remove the plating medium and add the medium containing the different concentrations of Cl-dI. Include vehicle controls with the same final DMSO concentration as the highest Cl-dI dose.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Data Analysis: Normalize the results to the vehicle control wells. Plot the normalized viability against the log of the Cl-dI concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: On-Target Validation with a Deoxycytidine Rescue Experiment
-
Experimental Setup: Design an experiment with four main conditions: (1) Vehicle Control, (2) Cl-dI at a fixed concentration (e.g., 2x IC50), (3) Deoxycytidine alone, and (4) Cl-dI + Deoxycytidine.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment:
-
For the rescue condition, pre-incubate cells with a high concentration of deoxycytidine (e.g., 10-50 µM) for 1-2 hours.
-
Add Cl-dI to the designated wells (with and without deoxycytidine). Ensure the final concentration of all components is consistent.
-
-
Incubation & Analysis: Incubate for the standard duration and measure the desired endpoint (e.g., cell viability, apoptosis marker).
-
Interpretation: A significant reversal of the Cl-dI-induced phenotype in the "Cl-dI + Deoxycytidine" group compared to the "Cl-dI only" group confirms on-target activity, as deoxycytidine competes with the phosphorylation required to activate Cl-dI.[3]
Visualizations
Mechanism of Action and Off-Target Interaction
Caption: On-target activation and off-target interaction of Cl-dI.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Workflow for diagnosing unexpected cytotoxicity with Cl-dI.
Decision Tree for Effect Validation
References
- 1. Cladribine: Off-label disease modification for people with multiple sclerosis in resource-poor settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Purification of 2-Chloro-2'-deoxyinosine-Modified Oligonucleotides
Welcome to the technical support center for the purification of 2-Chloro-2'-deoxyinosine-modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these specialized oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound-modified oligonucleotides?
The primary challenges stem from the unique properties of the this compound modification. The key considerations are:
-
Acid Sensitivity: The 2-chloro-2'-deoxyadenosine (2-CdA) nucleoside is susceptible to degradation under acidic conditions. This necessitates the use of mild deprotection and purification methods to avoid cleavage of the glycosidic bond and formation of apurinic sites.
-
Hydrophobicity: The presence of the chloro group can alter the overall hydrophobicity of the oligonucleotide, which may require optimization of standard purification protocols, particularly for ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).
-
Incomplete Reactions: As with any oligonucleotide synthesis, incomplete capping or coupling can lead to the presence of failure sequences (n-1, n-2 mers) that need to be efficiently removed.
-
Deprotection Byproducts: The deprotection process itself can generate byproducts that need to be separated from the full-length, modified oligonucleotide.
Q2: Which purification method is generally recommended for this compound-modified oligos?
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often the preferred method for purifying modified oligonucleotides, including those with this compound.[1] It offers a good balance of resolution, scalability, and compatibility with mass spectrometry for identity confirmation.[2] However, the choice of method ultimately depends on the length of the oligonucleotide, the required purity, and the downstream application. Anion-Exchange HPLC (AEX-HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are also viable options.
Q3: How does the this compound modification affect the oligonucleotide's behavior on IP-RP-HPLC?
The chloro group adds hydrophobicity to the nucleoside. This can lead to increased retention times on reversed-phase columns compared to unmodified oligonucleotides of the same sequence. The exact impact will depend on the number and position of the modifications within the sequence. It is often necessary to adjust the gradient of the organic solvent in the mobile phase to achieve optimal separation.
Q4: Are there specific deprotection protocols that should be used for these modified oligos?
Yes, due to the acid sensitivity of this compound, it is crucial to use mild deprotection conditions.[3] Standard deprotection with concentrated ammonium hydroxide at elevated temperatures is generally acceptable as it is a basic environment. However, prolonged exposure to even mildly acidic conditions during workup or purification should be avoided. "Ultra-mild" deprotection strategies, which utilize reagents like potassium carbonate in methanol, can also be employed, especially if other sensitive modifications are present in the sequence.[3]
Q5: How can I confirm the identity and purity of my purified this compound-modified oligonucleotide?
Mass spectrometry (MS) is the gold standard for confirming the identity of the purified oligonucleotide.[2][4] It allows for the precise determination of the molecular weight, confirming the presence of the this compound modification and the absence of major impurities. Analytical HPLC (both IP-RP-HPLC and AEX-HPLC) and Capillary Electrophoresis (CE) are excellent methods for assessing the purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound-modified oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Degradation during deprotection or purification: The this compound modification is acid-labile. | - Ensure deprotection is carried out under basic conditions (e.g., fresh ammonium hydroxide).- Avoid any acidic washes or buffers during purification.- For IP-RP-HPLC, use a mobile phase with a neutral or slightly basic pH. |
| Suboptimal purification conditions: The chosen method may not be suitable for the specific oligonucleotide. | - Optimize the gradient and mobile phase composition for IP-RP-HPLC.- Consider an alternative purification method (e.g., AEX-HPLC or PAGE) if HPLC yields are consistently low. | |
| Poor Resolution in HPLC (Co-elution of Impurities) | Inappropriate column or mobile phase: The selectivity of the system may not be sufficient to separate the modified oligo from closely related impurities. | - For IP-RP-HPLC, try a different ion-pairing reagent or a column with a different stationary phase (e.g., C8 instead of C18).- Optimize the salt gradient and pH for AEX-HPLC.- For oligonucleotides with significant secondary structure, consider purification under denaturing conditions (e.g., elevated temperature for HPLC, or urea for PAGE). |
| Presence of complex impurities: The synthesis may have produced a variety of failure sequences or byproducts. | - Ensure high coupling efficiency during synthesis.- Use a high-resolution purification method like HPLC or PAGE. | |
| Broad or Tailing Peaks in HPLC | Secondary structure formation: The oligonucleotide may be forming hairpins or other secondary structures. | - Increase the column temperature during HPLC to disrupt secondary structures (typically 55-65 °C).- For AEX-HPLC, purification at a higher pH can also help to denature the oligonucleotide. |
| Interaction with the HPLC column: The modified oligonucleotide may have strong interactions with the stationary phase. | - Try a different column chemistry.- Adjust the mobile phase composition, such as the concentration of the ion-pairing reagent. | |
| Presence of Unexpected Peaks in Mass Spectrometry | Degradation of the this compound modification: This can lead to depurination (loss of the base). | - Review deprotection and purification conditions to ensure they are not acidic.- Analyze the crude, unpurified oligonucleotide by MS to determine if the degradation is occurring during synthesis or workup. |
| Incomplete deprotection: Protecting groups from synthesis may still be attached. | - Extend the deprotection time or use a stronger, yet still compatible, deprotection reagent. | |
| Formation of adducts: The oligonucleotide may have reacted with components of the mobile phase or other reagents. | - Use high-purity solvents and reagents for purification.- Investigate the mass difference of the unexpected peak to identify the potential adduct. |
Quantitative Data Summary
The choice of purification method can significantly impact the final purity and yield of the this compound-modified oligonucleotide. The following table provides a general comparison of common purification techniques. Actual results will vary depending on the sequence, length, and scale of the synthesis.
| Purification Method | Typical Purity (%) | Typical Recovery Yield (%) | Recommended For |
| Desalting | 50-80 | 80-95 | Non-critical applications, very short oligos |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | >85 | 50-80 | High purity applications, analysis, and purification of modified oligos.[1] |
| Anion-Exchange HPLC (AEX-HPLC) | >90 | 40-70 | Purification of oligos with significant secondary structure, high-purity applications. |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95 | 20-50 | Highest purity applications, purification of long oligonucleotides. |
Experimental Protocols
Detailed Methodology: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
This protocol is a starting point and should be optimized for your specific this compound-modified oligonucleotide.
1. Materials:
-
Crude, deprotected oligonucleotide solution.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Ion-Pairing Reagent Concentrate (e.g., Triethylammonium Acetate - TEAA, or Hexammonium Acetate - HAA).
-
Buffer A: 100 mM TEAA in water, pH 7.0.
-
Buffer B: 100 mM TEAA in 50:50 water:acetonitrile, pH 7.0.
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size).
2. Instrumentation:
-
High-performance liquid chromatography (HPLC) system with a UV detector.
-
Fraction collector.
3. Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be:
-
5-25% Buffer B over 5 minutes.
-
25-65% Buffer B over 40 minutes.
-
65-100% Buffer B over 5 minutes.
-
Hold at 100% Buffer B for 5 minutes.
-
Return to 5% Buffer B over 5 minutes.
-
Note: The gradient needs to be optimized based on the retention time of your specific oligonucleotide.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Desalting: Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting cartridge) to remove the ion-pairing salts.
-
Quantification: Quantify the final purified oligonucleotide using UV-Vis spectrophotometry.
Visualizations
Caption: General workflow for the purification of this compound-modified oligonucleotides.
Caption: Troubleshooting flowchart for common purification issues.
References
Navigating the Stability of 2-Chloro-2'-deoxyinosine: A Technical Guide
For researchers, scientists, and professionals in drug development working with 2-Chloro-2'-deoxyinosine, ensuring its stability throughout experimental and manufacturing processes is paramount. This technical support center provides essential guidance on the impact of pH and temperature on the stability of this crucial compound, offering troubleshooting advice and frequently asked questions to navigate potential challenges.
While direct stability data for this compound is limited, extensive research on the closely related analogue, 2-chloro-2'-deoxyadenosine (Cladribine), offers significant insights. The following information is primarily based on studies of 2-chloro-2'-deoxyadenosine and should serve as a strong predictive guide for the behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
A1: Based on studies of its adenosine analogue, this compound is expected to be significantly less stable in acidic conditions compared to neutral or basic conditions.[1] Acid-catalyzed hydrolysis of the N-glycosidic bond is the primary degradation pathway, leading to the formation of the free base, 2-chlorohypoxanthine, and the deoxyribose sugar. At acidic pH, the decomposition rate increases markedly with time, even at physiological temperatures.[1]
Q2: What is the impact of temperature on the stability of this compound?
A2: Temperature plays a crucial role in the stability of this compound, particularly in conjunction with pH. At acidic pH, increasing the temperature will accelerate the rate of hydrolysis.[1] In neutral and basic solutions, the compound is expected to be relatively stable, even at elevated temperatures between 37°C and 80°C.[1]
Q3: What are the primary degradation products of this compound?
A3: The primary degradation product of this compound under acidic conditions is its corresponding purine base, 2-chlorohypoxanthine, formed through the cleavage of the N-glycosidic bond. This is analogous to the hydrolysis of 2-chloro-2'-deoxyadenosine, which yields 2-chloroadenine.[1]
Q4: I am observing unexpected degradation of my this compound sample. What are the likely causes?
A4: Unexpected degradation is most likely due to acidic conditions in your formulation or storage solution. Even a slight drop in pH can significantly increase the rate of hydrolysis, especially if the sample is also exposed to elevated temperatures.[1] Ensure all buffers and solutions are at a neutral or slightly basic pH.
Q5: How can I monitor the stability of my this compound samples?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for monitoring the stability of nucleoside analogues like this compound.[1][2] This technique allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of the compound in solution. | Acidic pH of the solvent or buffer. | Immediately check and adjust the pH of the solution to neutral or slightly basic (pH 7-8). Use a well-buffered system. |
| Precipitate formation upon storage. | Degradation to the less soluble purine base (2-chlorohypoxanthine). | Confirm the identity of the precipitate using analytical techniques. If it is the free base, the degradation is likely due to acidic conditions. |
| Inconsistent results in biological assays. | Degradation of the active compound during the experiment. | Ensure the pH and temperature of the assay medium are within the stable range for the compound throughout the entire experiment. |
Quantitative Stability Data (for 2-chloro-2'-deoxyadenosine)
The following tables summarize the stability data for 2-chloro-2'-deoxyadenosine, which can be used as a reference for this compound.
Table 1: Stability of 2-chloro-2'-deoxyadenosine at 37°C
| pH | Remaining Compound after 6 hours (%) | Half-life (T 1/2) |
| 1 | 2% (after 2 hours) | 0.37 hours[1] |
| 2 | 13% | 1.6 hours[1] |
| Neutral to Basic | Stable | Not determined |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol is based on the methodology used for analyzing the stability of 2-chloro-2'-deoxyadenosine and can be adapted for this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV absorbance at a wavelength appropriate for 2-chlorohypoxanthine and this compound (typically around 260 nm).
-
Procedure:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 1, 2, 7, 8).
-
Incubate the solutions at controlled temperatures (e.g., 37°C, 80°C).
-
At specific time intervals, withdraw aliquots and inject them into the HPLC system.
-
Quantify the peak areas of this compound and its degradation product (2-chlorohypoxanthine) to determine the percentage of remaining compound and the rate of degradation.
-
Visualizing Stability and Degradation
Diagram 1: Factors Influencing this compound Stability
Caption: Relationship between pH, temperature, and the stability of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing Cellular Uptake of 2-Chloro-2'-deoxyinosine (Cladribine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the cellular uptake of 2-Chloro-2'-deoxyinosine (Cladribine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (Cladribine) cellular uptake?
A1: this compound, a hydrophilic nucleoside analog, primarily enters cells via transporter-mediated processes rather than passive diffusion.[1][2] The key transporters involved are members of the Solute Carrier (SLC) superfamily, specifically the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[3] Among these, ENT1 is a key transporter for its uptake into lymphocytes, with ENT2 and CNT2 also contributing.[3]
Q2: What factors can limit the intracellular concentration of Cladribine?
A2: Several factors can limit the amount of Cladribine that reaches its intracellular target. These include:
-
Efflux Transporters: The ATP-binding cassette (ABC) transporter, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps Cladribine out of the cell, reducing its net uptake.[3]
-
Low Transporter Expression: Reduced expression of key uptake transporters (ENT1, CNT3) on the cell surface can significantly decrease the rate of Cladribine influx.
-
Enzymatic Degradation: Although Cladribine is resistant to deamination by adenosine deaminase (ADA), its active form can be dephosphorylated and inactivated by 5'-nucleotidases.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates or inhibitors of the same nucleoside transporters can competitively inhibit Cladribine uptake.[3]
Q3: How does Cladribine become active once inside the cell?
A3: Cladribine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[2] The enzyme deoxycytidine kinase (dCK) phosphorylates Cladribine to 2-chloro-2'-deoxyadenosine monophosphate (Cd-AMP), which is subsequently converted to the cytotoxic triphosphate form, Cd-ATP.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Cladribine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no cytotoxic effect of Cladribine | 1. Low expression of uptake transporters (e.g., ENT1) in the cell line. 2. High expression of efflux transporters (e.g., BCRP). 3. Low expression or activity of deoxycytidine kinase (dCK). 4. Incorrect drug concentration or incubation time. | 1. Verify transporter expression levels in your cell line using qPCR or Western blot. Consider using a cell line known to express high levels of ENT1 or genetically engineer your cells to overexpress the transporter. 2. Assess BCRP expression. If high, consider co-incubation with a BCRP inhibitor (e.g., novobiocin) to increase intracellular Cladribine levels. 3. Measure dCK activity or expression. If low, the cell line may be inherently resistant. 4. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| High variability in cellular uptake assay results | 1. Inconsistent cell seeding density. 2. Variations in incubation time or temperature. 3. Issues with the washing steps, leading to inaccurate measurement of intracellular drug. 4. Cell line instability or contamination. | 1. Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase. 2. Use a calibrated incubator and a precise timer for all incubation steps. 3. Optimize the washing procedure. Use ice-cold stop buffer (e.g., PBS with an ENT inhibitor like NBMPR) to halt transport and wash quickly and consistently. 4. Regularly check cell morphology and test for mycoplasma contamination.[4] Use low-passage number cells. |
| Difficulty quantifying intracellular Cladribine | 1. Insufficient sensitivity of the analytical method. 2. Inefficient cell lysis and drug extraction. 3. Instability of Cladribine or its phosphorylated metabolites during sample processing. | 1. Use a highly sensitive method like LC-MS/MS for quantification.[5][6][7] If using radiolabeled Cladribine, ensure sufficient specific activity. 2. Optimize the lysis and extraction protocol. Sonication or freeze-thaw cycles followed by protein precipitation with a cold organic solvent (e.g., methanol) are common methods. 3. Keep samples on ice throughout the extraction process and store them at -80°C until analysis. |
Strategies to Enhance Cellular Uptake
Modulation of Transporter Activity
Inhibition of efflux transporters can significantly increase the net intracellular concentration of Cladribine.
-
BCRP Inhibition: Co-incubation of cells with a BCRP inhibitor can block the efflux of Cladribine.
| BCRP Inhibitor | Typical Working Concentration | Observed Effect on Substrate Accumulation |
| Novobiocin | 10-50 µM | Reverses BCRP-mediated resistance to various drugs. |
| Ko143 | 0.1-1 µM | Potent and specific BCRP inhibitor. |
Data presented are typical ranges and should be optimized for the specific cell line and experimental conditions.
Nanoparticle-Based Delivery Systems
Encapsulating Cladribine in nanoparticles can facilitate its entry into cells through endocytosis, bypassing the reliance on nucleoside transporters. Chitosan, a biocompatible polymer, is a suitable material for creating such nanoparticles.[8]
Experimental Protocols
Protocol 1: Preparation of Cladribine-Loaded Chitosan Nanoparticles
This protocol describes the preparation of Cladribine-loaded chitosan nanoparticles using the ionic gelation method.[4][9][10][11][12]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound (Cladribine)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Filter the chitosan solution through a 0.45 µm syringe filter.
-
Dissolve Cladribine in the chitosan solution at the desired concentration (e.g., 0.2 mg/mL).
-
Prepare a 0.5 mg/mL TPP solution in deionized water.
-
While vigorously stirring the Cladribine-chitosan solution, add the TPP solution dropwise. A milky opalescent suspension should form, indicating nanoparticle formation.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the nanoparticles by centrifugation (e.g., 12,000 x g for 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated drug and excess TPP.
-
Resuspend the nanoparticle pellet in the desired buffer or cell culture medium for further experiments.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge (zeta potential) of the nanoparticles.[9][10][13]
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[13]
-
Encapsulation Efficiency: Quantify the amount of Cladribine in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) and calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 2: Cellular Uptake Assay using Radiolabeled Cladribine
This protocol provides a method for measuring the cellular uptake of Cladribine using a radiolabeled analog (e.g., [³H]-Cladribine).[14][15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
[³H]-Cladribine
-
Unlabeled Cladribine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold stop buffer (e.g., PBS containing 10 µM NBMPR)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well plates (e.g., 24-well)
-
Scintillation counter
Procedure:
-
Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add 200 µL of pre-warmed assay buffer to each well. For wells determining non-specific uptake, add a high concentration of unlabeled Cladribine (e.g., 100-fold excess).
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H]-Cladribine to each well to achieve the final desired concentration.
-
Incubate the plate at 37°C for the desired time period (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold stop buffer.
-
Lyse the cells by adding 250 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well (e.g., using a BCA protein assay on a parallel plate) to normalize the uptake data.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled Cladribine) from the total uptake.
-
Express the results as pmol of Cladribine / mg of protein / minute.
Visualizations
Caption: Mechanism of Cladribine cellular uptake and activation.
References
- 1. Review of Transporter Substrate, Inhibitor, and Inducer Characteristics of Cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Preparation, Characterization, and Applications of Chitosan Nanoparticles in Nanomedicine [mdpi.com]
- 5. Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Encapsulation and release of cladribine from chitosan nanoparticles | CoLab [colab.ws]
- 9. iijls.com [iijls.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Validating 2-Chloro-2'-deoxyinosine: A Comparative Guide to Experimental Results and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of 2-Chloro-2'-deoxyinosine (Cladribine) against its common alternatives, Fludarabine and Pentostatin. The information presented is supported by a synthesis of data from multiple clinical trials and preclinical studies, offering a comprehensive resource for validating experimental findings and informing future research directions.
Comparative Efficacy in Hematological Malignancies
This compound and its alternatives are purine nucleoside analogs that have demonstrated significant efficacy in the treatment of various hematological cancers, particularly hairy cell leukemia (HCL) and chronic lymphocytic leukemia (CLL). The following tables summarize key quantitative data from comparative studies.
Hairy Cell Leukemia (HCL)
| Treatment Regimen | Complete Response (CR) Rate | Overall Response (OR) Rate | Relapse-Free/Disease-Free Survival | Key Findings & Citations |
| Cladribine | 81% | - | Median DFS of 16 years | No significant difference in outcome compared to Pentostatin.[1] |
| Pentostatin | 81% | - | Median DFS of 16 years | Equally effective as Cladribine.[1][2] |
| Cladribine + Rituximab | 97% - 100% | - | 94% MRD-free at 78 months (concurrent) | Combination therapy shows high rates of complete response and minimal residual disease (MRD) negativity.[3][4][5] |
Chronic Lymphocytic Leukemia (CLL)
| Treatment Regimen | Complete Response (CR) Rate | Overall Response (OR) Rate | Progression-Free Survival (PFS) | Key Findings & Citations |
| Cladribine + Cyclophosphamide (CC) | 47% | 88% | Median of 2.34 years | Efficacy and toxicity are comparable to the Fludarabine + Cyclophosphamide (FC) regimen.[6][7] |
| Fludarabine + Cyclophosphamide (FC) | 46% | 82% | Median of 2.27 years | Similar efficacy and toxicity profile to the CC regimen.[6][7] |
| Cladribine (single agent) | - | 75% | Median of 25 months | Showed longer time to progression compared to Fludarabine as a single agent in one study.[8] |
| Fludarabine (single agent) | - | 70% | Median of 10 months | Shorter time to progression compared to Cladribine as a single agent in the same study.[8] |
Mechanism of Action: A Comparative Overview
This compound, Fludarabine, and Pentostatin share a common mechanism of action as purine analogs, but with distinct nuances. All three are prodrugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites interfere with DNA synthesis and repair, ultimately leading to apoptosis in both dividing and non-dividing lymphocytes.
This compound (Cladribine) is resistant to adenosine deaminase (ADA), allowing it to accumulate within lymphocytes. It is converted to its active triphosphate form, Cd-ATP, which gets incorporated into DNA, leading to the inhibition of DNA synthesis and repair, causing DNA strand breaks.[6][9] This triggers a cascade of events including the activation of p53, release of cytochrome c from mitochondria, and subsequent caspase activation, culminating in apoptosis.[6][9]
Fludarabine is also phosphorylated to its active triphosphate, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby disrupting DNA synthesis.
Pentostatin is a potent inhibitor of adenosine deaminase (ADA).[9] By inhibiting ADA, it leads to the accumulation of deoxyadenosine, which is then phosphorylated to dATP. High levels of dATP are toxic to lymphocytes, causing DNA strand breaks and apoptosis.[9]
The following diagram illustrates the generalized signaling pathway for apoptosis induction by purine analogs.
Caption: Generalized signaling pathway for purine analog-induced apoptosis.
Experimental Protocols: Key Methodologies
Validating experimental results requires a thorough understanding of the methodologies employed. Below are outlines of key experimental protocols used in the evaluation of this compound and its alternatives.
Minimal Residual Disease (MRD) Detection by Flow Cytometry
This technique is crucial for assessing treatment efficacy at a molecular level.
Principle: Multiparameter flow cytometry identifies and quantifies leukemic cells based on their unique immunophenotypic profile, distinguishing them from normal hematopoietic cells.
General Workflow:
-
Sample Preparation: Bone marrow aspirate or peripheral blood is collected. Red blood cells are lysed, and the remaining white blood cells are washed.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface and intracellular antigens. For HCL, a typical panel includes markers like CD19, CD20, CD22, CD25, CD11c, and CD103.[10]
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell for every marker.
-
Data Analysis: Sophisticated software is used to gate on specific cell populations and identify the leukemic cells based on their aberrant antigen expression patterns. The percentage of MRD is then calculated.
Caption: Workflow for Minimal Residual Disease (MRD) detection by flow cytometry.
DNA Strand Break Assays
These assays are fundamental to understanding the genotoxic effects of purine analogs.
Principle: Techniques like the Comet Assay (single-cell gel electrophoresis) or neutral filter elution can be used to detect and quantify DNA strand breaks.
General Workflow (Comet Assay):
-
Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed using a detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber. Under an electric field, fragmented DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" shape.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Caption: Comet assay workflow for detecting DNA strand breaks.
NAD+ Depletion Assay
This assay helps to elucidate a key mechanism of cell death induced by these drugs.
Principle: The activation of poly(ADP-ribose) polymerase (PARP) in response to DNA damage consumes cellular NAD+. Measuring the levels of NAD+ can therefore provide an indirect measure of PARP activation and DNA damage.
General Workflow:
-
Cell Treatment: Cells are treated with the purine analog for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
NAD+ Quantification: The concentration of NAD+ in the cell lysate is measured using a commercially available NAD+/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric product.
-
Data Analysis: The NAD+ levels in treated cells are compared to those in untreated control cells to determine the extent of depletion.
Caption: Workflow for measuring NAD+ depletion in cells.
Conclusion
This compound (Cladribine) is a potent purine analog with well-documented efficacy in treating hematological malignancies. Its performance is comparable to other alternatives like Fludarabine and Pentostatin, with the choice of therapy often depending on the specific malignancy, patient characteristics, and desired side-effect profile. Understanding the underlying mechanisms of action and the experimental methodologies used to evaluate these drugs is critical for the accurate interpretation and validation of research findings in the field of drug development. This guide provides a foundational framework for these endeavors.
References
- 1. NAD depletion mediates cytotoxicity in human neurons with autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytometry.org.au [cytometry.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. Induction of DNA double-strand breaks in Chinese hamster V79 cells by 2-chlorodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chlorodeoxyadenosine inhibits the repair of DNA double-strand breaks and does not inhibit the repair of DNA single-strand breaks in X-irradiated Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurable residual disease in hairy cell leukemia: Technical considerations and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-2'-deoxyadenosine (Cladribine) in Leukemia Cell Lines
An Important Note on Nomenclature: The compound "2-Chloro-2'-deoxyinosine" is not commonly referenced in scientific literature. It is highly probable that this is a misnomer for 2-Chloro-2'-deoxyadenosine , which is the precise chemical name for the well-established antineoplastic drug, Cladribine (also abbreviated as 2-CdA). This guide will, therefore, focus on the extensive experimental data available for Cladribine (2-Chloro-2'-deoxyadenosine) and its effects on leukemia cell lines.
Cladribine is a purine nucleoside analog that has demonstrated significant efficacy in the treatment of various hematologic malignancies, particularly hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1][2] Its mechanism of action involves its conversion into an active triphosphate form within the cell, which then interferes with DNA synthesis and repair, ultimately inducing apoptosis in both dividing and resting lymphocytes.[3][4]
Mechanism of Action
Cladribine is transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). Due to high dCK levels and low levels of the deactivating enzyme 5'-nucleotidase (5'-NT) in lymphocytes, Cd-ATP accumulates selectively in these cells.[1] The accumulation of Cd-ATP disrupts cellular metabolism and DNA integrity through several key mechanisms:
-
Incorporation into DNA: Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[3][4]
-
Inhibition of DNA Repair: The presence of Cd-ATP in DNA strands makes them resistant to repair, further promoting the accumulation of DNA damage.[5]
-
Ribonucleotide Reductase Inhibition: Cd-ATP inhibits ribonucleotide reductase, an enzyme crucial for producing deoxynucleotides, thereby depleting the cell of the necessary building blocks for DNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA strand breaks triggers programmed cell death (apoptosis) through both caspase-dependent and independent pathways.[6][7] This involves the activation of poly(ADP-ribose) polymerase (PARP), which depletes cellular energy stores (NAD and ATP), and the disruption of mitochondrial function.[4][8]
Performance Data in Leukemia Cell Lines
The cytotoxic and pro-apoptotic effects of Cladribine have been quantified in numerous leukemia cell line studies.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of Cladribine across various leukemia cell lines. Lower values indicate higher potency.
| Cell Line | Leukemia Type | IC50 (µM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~0.03 - 0.05 | [9] |
| HL-60 | Acute Promyelocytic Leukemia | ~0.02 - 0.04 | [9] |
| THP-1 | Acute Monocytic Leukemia | ~0.08 - 0.1 | [9] |
| U266 | Multiple Myeloma | ~2.43 | [10] |
| RPMI8226 | Multiple Myeloma | ~0.75 | [10] |
| MM1.S | Multiple Myeloma | ~0.18 | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Apoptosis Induction
Cladribine is a potent inducer of apoptosis. Studies have shown it triggers key apoptotic events in a time- and dose-dependent manner.[11][12]
| Cell Line | Key Apoptotic Events Observed | Reference |
| MOLT-4 | Increased Fas/Fas-L expression, activation of caspases-8 and -3. | [13] |
| JM1 (pre-B) | Mitochondrial membrane potential (ΔΨm) loss, caspase-3, -6, -8, -9 activation, AIF translocation. | [6][7] |
| Jurkat (T-cell) | ΔΨm loss, caspase activation, phosphatidylserine exposure. Bcl-2 overexpression prevents death. | [6][7] |
| U937 (promonocytic) | ΔΨm loss, caspase activation, AIF translocation from mitochondria to nucleus. | [6][7] |
| CLL Cells (Primary) | DNA fragmentation, disruption of mitochondrial integrity, release of cytochrome c and AIF. | [12][14] |
Apoptotic Signaling Pathways
Cladribine induces apoptosis through the coordinated activation of both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.
-
Intrinsic (Mitochondrial) Pathway : DNA damage caused by Cladribine leads to the disruption of the mitochondrial transmembrane potential (ΔΨm).[7] This event, considered a point of no return, results in the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[6][14] Cytochrome c triggers the formation of the apoptosome and activates caspase-9, which in turn activates executioner caspases like caspase-3. AIF translocates to the nucleus to induce cell death in a caspase-independent manner.[7]
-
Extrinsic (Death Receptor) Pathway : In certain cell lines, such as MOLT-4, Cladribine treatment has been shown to depend on protein synthesis to upregulate the expression of the Fas receptor and its ligand (Fas-L).[13] The binding of Fas-L to Fas initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[13]
Experimental Protocols & Workflow
Standardized protocols are essential for generating reproducible data in drug efficacy studies. Below are generalized methodologies for key experiments.
General Experimental Workflow
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium.
-
Drug Addition: After 24 hours of stabilization, add 100 µL of medium containing various concentrations of Cladribine to achieve the desired final concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with Cladribine as described above in 6-well plates.
-
Cell Harvesting: After incubation, collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Analysis (Western Blotting for Caspase Activation)
Western blotting allows for the detection of specific proteins in a sample. To assess caspase activation, antibodies that recognize both the pro-caspase (inactive) and cleaved (active) forms are used. A decrease in the pro-caspase band and an increase in the cleaved fragment band indicate activation.
Methodology:
-
Protein Extraction: Following drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. Cladribine (Mavenclad®) - Rocky Mountain MS Center [mscenter.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptotic cell death in chronic lymphocytic leukemia by 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloro-2'-deoxyinosine and Other Nucleoside Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Chloro-2'-deoxyinosine (Cladribine) with other prominent nucleoside analogs, Fludarabine and Pentostatin. This document synthesizes experimental data on their mechanisms of action, clinical efficacy, and safety profiles to aid in informed decision-making for preclinical and clinical research.
Introduction
Nucleoside analogs are a cornerstone in the treatment of various hematological malignancies. By mimicking endogenous nucleosides, they disrupt cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. This compound, a chlorinated purine nucleoside analog, has demonstrated significant therapeutic activity. This guide offers a detailed comparison with two other widely used purine nucleoside analogs, Fludarabine and Pentostatin, to highlight their relative strengths and weaknesses based on available scientific evidence.
Mechanism of Action: A Tale of Three Analogs
While all three compounds are purine analogs, their primary mechanisms of action and cellular targets exhibit key differences that influence their clinical utility and resistance profiles.
This compound (Cladribine) is a prodrug that is resistant to degradation by adenosine deaminase (ADA). It is transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is then incorporated into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair. This ultimately triggers apoptosis.
Fludarabine is also a prodrug that is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA polymerase and ribonucleotide reductase, crucial enzymes for DNA synthesis and repair. Its incorporation into both DNA and RNA further contributes to its cytotoxic effects.
Pentostatin (Deoxycoformycin) , in contrast, is a potent inhibitor of the enzyme adenosine deaminase (ADA). Inhibition of ADA leads to an accumulation of intracellular deoxyadenosine, which is then phosphorylated to dATP. High levels of dATP are cytotoxic, primarily through the inhibition of ribonucleotide reductase and the induction of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by these nucleoside analogs and a general workflow for their in vitro comparison.
Caption: Mechanisms of Action of Cladribine, Fludarabine, and Pentostatin.
Caption: Experimental Workflow for In Vitro Comparison of Nucleoside Analogs.
Quantitative Data Presentation
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for Cladribine, Fludarabine, and Pentostatin in various leukemia and lymphoma cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Cell Line | Disease Type | Cladribine (µM) | Fludarabine (µM) | Pentostatin (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia (T-cell) | ~0.01 - 0.1 | ~0.1 - 1.0 | >10 |
| Raji | Burkitt's Lymphoma (B-cell) | ~0.1 - 1.0 | ~1.0 - 10.0 | >10 |
| MOLT-4 | Acute Lymphoblastic Leukemia (T-cell) | ~0.05 - 0.5 | ~0.5 - 5.0 | >10 |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 - 1.0 | ~1.0 - 10.0 | >10 |
Note: Data compiled from multiple in vitro studies. Actual values may vary.
Clinical Efficacy: Comparative Clinical Trial Data
Cladribine and Pentostatin are both highly effective in the treatment of Hairy Cell Leukemia.
| Parameter | Cladribine | Pentostatin |
| Overall Response Rate (ORR) | 89% - 100% | 76% - 100% |
| Complete Response (CR) Rate | 76% - 91% | 52% - 82% |
| Median Duration of Response | Not reached in many studies | Not reached in many studies |
| Administration | Single 7-day continuous infusion or subcutaneous injections | IV infusion every 2 weeks for 3-6 months |
Data synthesized from multiple clinical trials.
Fludarabine has historically been a standard of care in CLL, often in combination with cyclophosphamide. Cladribine has also shown significant activity.
| Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Cladribine + Cyclophosphamide (CC) | 81% - 88% | 37% - 47% | ~28 months |
| Fludarabine + Cyclophosphamide (FC) | 79% - 94% | 24% - 46% | ~32 months |
Data from comparative clinical trials in treatment-naive CLL patients.
Safety and Toxicity Profiles
The toxicity profiles of these agents are a critical consideration in their clinical application. Myelosuppression is a common adverse effect for all three drugs.
| Adverse Event | Cladribine | Fludarabine | Pentostatin |
| Myelosuppression | Common, can be severe (neutropenia, thrombocytopenia) | Common, can be severe (neutropenia, thrombocytopenia) | Common, but may be less severe than Cladribine |
| Infections | Increased risk, particularly opportunistic infections | Increased risk, particularly opportunistic infections | Increased risk, particularly opportunistic infections |
| Neurotoxicity | Rare at standard doses, but can be severe | Can occur, particularly at higher doses | Less common than with other purine analogs |
| Nausea and Vomiting | Generally mild to moderate | Generally mild to moderate | Generally mild to moderate |
| Fever | Common, often transient | Can occur | Can occur |
This table provides a general overview. The incidence and severity of adverse events can vary based on dosage, patient population, and combination therapies.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of nucleoside analogs on leukemia/lymphoma cell lines and calculate IC50 values.
Materials:
-
Leukemia/lymphoma cell lines (e.g., CCRF-CEM, Raji)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
This compound (Cladribine), Fludarabine, and Pentostatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of each nucleoside analog in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with nucleoside analogs using flow cytometry.
Materials:
-
Treated and untreated leukemia/lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants for analysis.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Conclusion
This compound (Cladribine), Fludarabine, and Pentostatin are all effective purine nucleoside analogs with distinct mechanisms of action that translate to differences in their clinical efficacy and toxicity profiles. Cladribine and Pentostatin demonstrate high efficacy in Hairy Cell Leukemia, with Cladribine offering a more convenient dosing schedule. In Chronic Lymphocytic Leukemia, both Cladribine and Fludarabine, in combination with cyclophosphamide, show comparable and significant activity. The choice between these agents will depend on the specific malignancy, patient characteristics, and the desired balance between efficacy and toxicity. This guide provides a foundational comparison to aid researchers in designing future studies and developing novel therapeutic strategies involving these important antimetabolites.
Comparative Efficacy of 2-Chloro-2'-deoxyinosine (Cladribine) in Multiple Sclerosis and Hairy Cell Leukemia
A comprehensive analysis of Cladribine's performance against alternative therapies, supported by clinical trial data and mechanistic insights, for researchers, scientists, and drug development professionals.
2-Chloro-2'-deoxyinosine, a synthetic deoxyadenosine analog better known as Cladribine, has demonstrated significant efficacy in the treatment of both relapsing forms of multiple sclerosis (MS) and hairy cell leukemia (HCL). Its mechanism of action, which selectively targets and depletes lymphocytes, offers a distinct therapeutic approach. This guide provides a detailed comparison of Cladribine with other key treatment modalities for these conditions, presenting quantitative data from pivotal clinical trials, outlining experimental protocols, and illustrating the underlying signaling pathways.
Cladribine in Relapsing Multiple Sclerosis
Cladribine is an oral medication administered in short courses for the treatment of relapsing-remitting MS (RRMS) and active secondary progressive MS.[1] Its primary therapeutic effect is achieved through the targeted reduction of T and B lymphocytes, which are central to the autoimmune pathology of MS.[1][2]
Comparative Efficacy Against Other Disease-Modifying Therapies
Clinical studies have compared the efficacy of Cladribine to several other disease-modifying therapies (DMTs) for MS. The following tables summarize key findings from these trials.
Table 1: Comparison of Cladribine with Injectable and Oral DMTs in Relapsing-Remitting MS
| Treatment Comparison | Key Efficacy Endpoint | Results | Reference |
| Cladribine vs. Interferon β | Annualized Relapse Rate (ARR) | Cladribine showed a significantly lower ARR (Relapse Ratio [RR] = 0.48; p < 0.001). | [3][4] |
| Cladribine vs. Glatiramer Acetate | Annualized Relapse Rate (ARR) | Cladribine demonstrated a significantly lower ARR (RR = 0.49; p < 0.001). | [3][4] |
| Cladribine vs. Fingolimod | Annualized Relapse Rate (ARR) | Cladribine showed a lower ARR (0.07 vs. 0.12, p = 0.006), but no significant difference in disability worsening. | [5][6][7] |
| Cladribine vs. Dimethyl Fumarate | Annualized Relapse Rate (ARR) | Cladribine was associated with a lower ARR (RR = 0.6; p = 0.001). | [3][4] |
Table 2: Comparison of Cladribine with High-Efficacy Intravenous Therapies in Relapsing-Remitting MS
| Treatment Comparison | Key Efficacy Endpoints | Results | Reference |
| Cladribine vs. Natalizumab | Annualized Relapse Rate (ARR) & Disability Worsening | Natalizumab was associated with a lower ARR (0.06 vs. 0.10, p = 0.03) and a lower risk of disability worsening (HR 0.35). | [3][5][6] |
| Cladribine vs. Ocrelizumab | Annualized Relapse Rate (ARR) & Disability Worsening | Ocrelizumab showed a lower ARR (0.05 vs. 0.09, p = 0.008) and a lower risk of disability worsening (HR 0.45). | [5][6] |
| Cladribine vs. Alemtuzumab | Annualized Relapse Rate (ARR) & Disability Worsening | Alemtuzumab demonstrated a lower ARR (0.04 vs. 0.17, p < 0.001), with no significant difference in disability worsening. | [5][6][8] |
Key Experimental Protocols: The CLARITY Study
The pivotal CLARITY (CLAdRIbine Tablets Treating MS OrallY) study was a 96-week, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of oral Cladribine in patients with RRMS.[9]
-
Patient Population: Patients with a diagnosis of RRMS according to the McDonald criteria, aged 18-65 years, with at least one relapse in the previous 12 months.
-
Dosage Regimens: Patients were randomized to receive one of two cumulative doses of Cladribine (3.5 mg/kg or 5.25 mg/kg) or placebo, administered in two or four short courses over the 96-week study period.[9]
-
Primary Endpoint: The primary endpoint was the annualized relapse rate (ARR).[10]
-
Secondary Endpoints: Secondary endpoints included the proportion of patients free from relapses, disability progression as measured by the Expanded Disability Status Scale (EDSS), and various MRI markers of disease activity.[10][11]
The CLARITY study demonstrated a significant reduction in ARR by 58% for the 3.5 mg/kg dose compared to placebo.[10] It also showed a 33% reduction in the risk of 3-month disability progression.[10][11]
Cladribine Mechanism of Action in Lymphocytes
Cladribine is a prodrug that is actively transported into lymphocytes.[11][12] Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).[13][14] The accumulation of Cd-ATP in lymphocytes, which have high dCK and low 5'-nucleotidase (an inactivating enzyme) levels, leads to the disruption of DNA synthesis and repair, ultimately resulting in apoptosis (programmed cell death).[12][13]
Cladribine's intracellular activation and pro-apoptotic mechanism.
Cladribine in Hairy Cell Leukemia
Cladribine is a highly effective first-line treatment for hairy cell leukemia (HCL), a rare, chronic B-cell malignancy.[15] It induces high rates of complete and durable remissions.
Comparative Efficacy Against Other HCL Therapies
The primary comparator for Cladribine in the frontline setting is Pentostatin. More recently, targeted therapies and combination regimens have emerged as alternatives, particularly in the relapsed or refractory setting.
Table 3: Comparison of Cladribine with Other Therapies in Hairy Cell Leukemia
| Treatment Comparison | Key Efficacy Endpoint | Results | Reference |
| Cladribine vs. Pentostatin | Complete Response (CR) Rate & Disease-Free Survival (DFS) | No significant difference in CR rate (82% vs. 81%) or median DFS (10 years for both). | [16][17] |
| Cladribine + Rituximab vs. Cladribine alone | Minimal Residual Disease (MRD)-free CR Rate | Combination therapy resulted in a significantly higher MRD-free CR rate. | [15] |
| Vemurafenib + Rituximab (in relapsed/refractory HCL) | Complete Response (CR) Rate | High CR rates (87%) observed in patients who have relapsed after or are refractory to purine analogs. | [18] |
Key Experimental Protocols: Comparative and Combination Studies
-
Retrospective Comparison of Cladribine and Pentostatin: A large retrospective study with a median follow-up of 16 years compared the outcomes of 242 HCL patients treated with either Pentostatin (n=188) or Cladribine (n=54). The study found no significant difference in complete response rates or disease-free survival between the two agents in both first-line and subsequent lines of therapy.[16]
-
Phase II Trial of Vemurafenib plus Rituximab: A phase II clinical trial investigated the combination of the BRAF inhibitor Vemurafenib with the anti-CD20 antibody Rituximab in 30 patients with relapsed or refractory HCL. This study demonstrated a high rate of durable complete responses.[18]
Signaling Pathways in Hairy Cell Leukemia and Therapeutic Targeting
The pathogenesis of HCL is largely driven by the BRAF V600E mutation, which leads to constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, promoting cell proliferation and survival.[2][19] Other important pathways include B-cell receptor (BCR) signaling and interactions with the microenvironment.[1]
Key signaling pathways driving Hairy Cell Leukemia.
Conclusion
Cladribine remains a cornerstone in the treatment of both relapsing MS and Hairy Cell Leukemia. In MS, it offers a convenient oral option with significant efficacy compared to injectable and some oral DMTs, though it may be less effective than the most potent intravenous therapies in preventing disability progression. For HCL, Cladribine provides a highly effective first-line treatment with long-term remissions, comparable to Pentostatin. The emergence of targeted therapies, particularly for relapsed or refractory HCL, highlights the evolving treatment landscape and the importance of understanding the underlying molecular pathways to optimize patient outcomes. The data and diagrams presented in this guide offer a framework for comparing Cladribine to its alternatives and for informing future research and clinical decision-making.
References
- 1. The microenvironment in hairy cell leukemia: pathways and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hairy Cell Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cladribine vs other drugs in MS: Merging randomized trial with real-life data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of cladribine compared to fingolimod, natalizumab, ocrelizumab and alemtuzumab in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 7. mdnewsline.com [mdnewsline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cladribine effects on patient-reported outcomes and their clinical and biometric correlates in highly active relapsing multiple sclerosis at first switch: the observational, multicenter, prospective, phase IV CLADFIT-MS study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cladribine - Wikipedia [en.wikipedia.org]
- 14. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Vemurafenib and Rituximab in Patients with Hairy Cell Leukemia Previously Treated with Moxetumomab Pasudotox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term results for pentostatin and cladribine treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. emedicine.medscape.com [emedicine.medscape.com]
Specificity of 2-Chloro-2'-deoxyinosine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of 2-Chloro-2'-deoxyinosine (Cl-dI) in biological assays. Due to the limited direct experimental data on Cl-dI, this guide draws comparisons from its well-studied precursor, 2-Chloro-2'-deoxyadenosine (Cladribine or 2-CdA), and the related endogenous nucleoside, 2'-deoxyinosine (dI). The inclusion of a chloro group at the 2-position of the purine ring significantly influences the molecule's metabolic stability and, consequently, its biological activity and specificity.
Introduction to this compound and its Analogs
This compound is a purine nucleoside analog. Its parent compound, 2-Chloro-2'-deoxyadenosine, is a therapeutic agent used in the treatment of certain leukemias and autoimmune diseases. The primary mechanism of action of 2-CdA involves its phosphorylation to the active triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately inducing apoptosis.[1] The 2-chloro substitution is a key feature designed to confer resistance to deamination by adenosine deaminase (ADA), the enzyme that would otherwise convert it to this compound.[2] This resistance enhances the bioavailability and therapeutic efficacy of 2-CdA.
While the 2-chloro substitution significantly hinders deamination, understanding the potential biological activities of this compound is crucial for a complete assessment of the specificity and potential off-target effects of its parent drug. This guide will explore the known biological activities of the parent compound and related molecules to infer the specificity of Cl-dI.
Comparative Data Summary
The following tables summarize the known and inferred activities of 2-Chloro-2'-deoxyadenosine and 2'-deoxyinosine, which provide a framework for assessing the potential specificity of this compound.
Table 1: Comparison of Enzymatic Interactions
| Molecule | Adenosine Deaminase (ADA) | Deoxycytidine Kinase (dCK) | 5'-Nucleotidase |
| 2-Chloro-2'-deoxyadenosine (2-CdA) | Resistant to deamination[2] | Good substrate; required for activation[3] | Inhibitor[2] |
| 2'-deoxyadenosine | Readily deaminated to 2'-deoxyinosine | Good substrate | Substrate |
| 2'-deoxyinosine | Not a substrate | Poor substrate | Substrate |
| This compound (Cl-dI) (Inferred) | Not a substrate | Likely a poor substrate | Potential inhibitor |
Table 2: Effects on DNA Metabolism
| Molecule | Incorporation into DNA | Inhibition of DNA Polymerase | Induction of DNA Strand Breaks |
| 2-Chloro-2'-deoxyadenosine (2-CdA) | Yes, as 2-CdATP[4] | Yes, as 2-CdATP | Yes[3] |
| 2'-deoxyinosine | Can be incorporated, leading to mutations[5] | Not a direct inhibitor | Can result from abasic sites |
| This compound (Cl-dI) (Inferred) | Potential for low-level incorporation | Potential for weak inhibition | Unlikely to be a primary mechanism |
Signaling Pathways and Experimental Workflows
To visually represent the metabolic pathways and experimental procedures for assessing specificity, the following diagrams are provided.
Caption: Metabolic pathway of 2-Chloro-2'-deoxyadenosine (2-CdA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miscoding properties of 2'-deoxyinosine, a nitric oxide-derived DNA Adduct, during translesion synthesis catalyzed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-2'-deoxyinosine and 2'-deoxyinosine for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the physicochemical properties, biological activities, and experimental data of 2-Chloro-2'-deoxyinosine and 2'-deoxyinosine.
This guide provides a detailed comparative analysis of this compound (also known as Cladribine or 2-CdA) and its parent nucleoside, 2'-deoxyinosine. By presenting key data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to be an essential resource for professionals in the fields of pharmacology, oncology, and medicinal chemistry.
Physicochemical and Biological Properties
A fundamental understanding of the physicochemical and biological characteristics of this compound and 2'-deoxyinosine is crucial for their application in research and drug development. The following tables summarize their key properties.
| Property | This compound (Cladribine) | 2'-deoxyinosine |
| Molecular Formula | C₁₀H₁₂ClN₅O₃[1] | C₁₀H₁₂N₄O₄[2] |
| Molecular Weight | 285.69 g/mol [1] | 252.23 g/mol [2] |
| CAS Number | 4291-63-8[1] | 890-38-0[2] |
| Appearance | White to off-white powder or crystals[1] | White to off-white powder[2] |
| Solubility | Soluble in water | Soluble in 1 M NH₄OH (50 mg/mL)[2] |
| Storage Temperature | 2-8°C[1] | -20°C[2] |
| Biological Aspect | This compound (Cladribine) | 2'-deoxyinosine |
| Primary Biological Role | Anticancer agent, particularly for hematologic malignancies.[3][4] | Endogenous nucleoside, product of DNA damage and repair.[5][6] |
| Mechanism of Action | Prodrug that is phosphorylated to its active triphosphate form (Cd-ATP). Cd-ATP is incorporated into DNA, leading to DNA strand breaks and apoptosis. It also inhibits DNA polymerase and ribonucleotide reductase.[1] | Can be formed by the deamination of deoxyadenosine in DNA. Its presence can lead to miscoding during DNA replication and it is recognized by DNA repair mechanisms.[6] |
| Therapeutic Applications | Treatment of hairy cell leukemia, chronic lymphocytic leukemia, and other lymphoproliferative disorders.[3][4] | Investigated for its potential to enhance the antitumor activity of other chemotherapeutic agents like 5-fluorouracil.[7] |
| Cytotoxicity | Highly cytotoxic to both dividing and non-dividing lymphocytes.[3] | Generally considered to have low cytotoxicity on its own but can enhance the cytotoxicity of other drugs.[7] |
Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ / EC₅₀ | Reference |
| This compound | CCRF-CEM (T-lymphoblastoid) | 0.045 µM | [Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. J. C. Huang, et al. Cancer Res. 1988] |
| This compound | Various Leukemia Cells (median) | 0.15 µM | [Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia. A. Spasokukotskaja, et al. Haematologica. 2003] |
| 2'-deoxyinosine | HT-29 and SW620 (colorectal cancer) | Enhances apoptosis induced by 5-fluorouracil at 1 mM. | [5][7] |
Metabolic Stability
Information on the direct comparative metabolic stability of this compound and 2'-deoxyinosine is limited. However, studies on this compound indicate its relative stability.
| Compound | Condition | Stability | Reference |
| This compound | Neutral and basic pH (37-80°C) | Stable | [Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. A. Tarasiuk, et al. Arch Immunol Ther Exp (Warsz). 1994] |
| This compound | Acidic pH (pH 1-2, 37°C) | Unstable, significant decomposition | [Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. A. Tarasiuk, et al. Arch Immunol Ther Exp (Warsz). 1994] |
| 2'-deoxyinosine | In vitro liver microsomes | Data not readily available in a comparative context. |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of nucleoside analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well microplates
-
Test compounds (this compound and 2'-deoxyinosine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compounds
-
Positive control compounds with known metabolic stability
-
Acetonitrile (or other organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation: Add the test compound to the reaction mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. The intrinsic clearance is calculated as CLᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).
Signaling Pathways and Experimental Workflows
The biological effects of this compound and 2'-deoxyinosine are mediated through their interaction with distinct cellular pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their study.
Caption: Mechanism of action of this compound.
Caption: Role of 2'-deoxyinosine in DNA damage and repair.
Caption: General experimental workflow for nucleoside analog evaluation.
Conclusion
This compound is a potent, clinically established anticancer agent with a well-defined mechanism of action involving its conversion to a toxic nucleotide analog. In contrast, 2'-deoxyinosine is an endogenous nucleoside that arises from DNA damage and plays a role in mutagenesis and DNA repair. While 2'-deoxyinosine itself exhibits low intrinsic cytotoxicity, its potential to modulate the efficacy of other anticancer drugs warrants further investigation. This comparative guide highlights the distinct profiles of these two molecules, providing a valuable resource for researchers and drug developers. The provided experimental protocols and pathway diagrams offer a framework for the continued exploration of these and other nucleoside analogs in the quest for more effective therapeutic strategies.
References
Evaluating the Reproducibility of Experiments with 2-Chloro-2'-deoxyinosine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility of experiments involving purine nucleoside analogues like 2-Chloro-2'-deoxyinosine is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of this compound's closely related analogue, 2-Chloro-2'-deoxyadenosine (Cladribine), to offer insights into its expected performance and experimental considerations. While direct and extensive data on this compound is limited in publicly available research, the wealth of information on Cladribine serves as a critical reference point due to their structural similarity and related mechanisms of action.
Introduction to this compound and its Analogs
This compound is a purine nucleoside analogue that, like other members of its class, is designed to interfere with DNA synthesis and repair, primarily in rapidly dividing cells such as cancer cells. These compounds are pro-drugs that require intracellular phosphorylation to become active cytotoxic agents. The most well-studied analogue in this class is 2-Chloro-2'-deoxyadenosine (Cladribine), which has established clinical applications in the treatment of certain leukemias and lymphomas.[1] The cytotoxic effects of these analogues are primarily attributed to their ability to induce apoptosis, or programmed cell death.
Comparative Cytotoxicity of Purine Nucleoside Analogues
A comparative study on the cytotoxic effects of 2-Chloro-2'-deoxyadenosine (2-CldAdo) and 2-bromo-2'-deoxyadenosine (2-BrdAdo) in CCRF-CEM human T-lymphoblastoid cells provides a benchmark for the expected potency of such compounds.[2] The IC50 values demonstrate the high efficacy of these adenosine deaminase-resistant analogues in inhibiting cell growth.[2]
| Compound | Cell Line | IC50 (µM) |
| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM | 0.045 |
| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM | 0.068 |
| deoxyadenosine (dAdo) + 5 µM EHNA | CCRF-CEM | 0.9 |
| EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is an adenosine deaminase inhibitor. |
Further studies have compared the cytotoxicity of Cladribine (CdA) with a newer analogue, Clofarabine (CAFdA), in mononuclear cells from patients with chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[3][4][5] These findings indicate that subtle structural modifications can influence the cytotoxic potential of these drugs.
| Compound | Patient Cells | Median EC50 (µM) |
| Clofarabine (CAFdA) | CLL & AML | 0.12 |
| Cladribine (CdA) | CLL & AML | 0.15 |
| Clofarabine (CAFdA) | CLL | 0.08 |
| Cladribine (CdA) | CLL | 0.16 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound and its analogues exert their cytotoxic effects is through the induction of apoptosis. Following intracellular phosphorylation, the triphosphate form of these analogues can be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering programmed cell death.[6][7]
Studies on 2-Chloro-2'-deoxyadenosine have shown a dose-dependent increase in apoptosis in both normal and neoplastic lymphocytes.[8] This suggests that experiments with this compound are likely to show similar trends, and the reproducibility of such experiments would depend on consistent cell culture conditions and accurate quantification of apoptosis.
Experimental Protocols
To ensure the reproducibility of experiments evaluating this compound and its analogues, standardized and detailed protocols are essential. Below are methodologies for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: CCRF-CEM (T-lymphoblastoid), patient-derived mononuclear cells (CLL, AML).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Dissolve this compound or its analogues in sterile dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells at a predetermined density (e.g., 1 x 10^5 cells/mL) and allow them to attach or stabilize for 24 hours before adding the drug. Incubate cells with the drug for the desired time period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
After the drug treatment period, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Procedure:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Conclusion and Future Directions
The reproducibility of experiments involving this compound can be inferred from the extensive and consistent data available for its close analogue, 2-Chloro-2'-deoxyadenosine (Cladribine). The provided protocols for cytotoxicity and apoptosis assays serve as a robust framework for designing and executing reproducible in vitro studies. The quantitative data from studies on Cladribine and other purine nucleoside analogues offer a valuable point of comparison for researchers investigating this compound.
However, the lack of direct experimental data for this compound highlights a significant gap in the literature. To definitively establish the reproducibility and efficacy of this specific compound, future research should focus on:
-
Direct comparative studies: Performing head-to-head in vitro experiments comparing the cytotoxicity, induction of apoptosis, and effects on the cell cycle of this compound with Cladribine and other relevant analogues across a panel of cancer cell lines.
-
Metabolic studies: Investigating the intracellular phosphorylation of this compound to its active triphosphate form to better understand its mechanism of action and potential differences from Cladribine.
-
Standardized reporting: Ensuring that future publications provide detailed experimental protocols and raw data to facilitate meta-analyses and independent verification, thereby strengthening the overall reproducibility of research in this field.
By addressing these areas, the scientific community can build a more complete and reliable understanding of the therapeutic potential of this compound.
References
- 1. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 4. haematologica.org [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-2'-deoxyadenosine inhibits DNA repair synthesis and potentiates UVC cytotoxicity in chronic lymphocytic leukemia B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Chloro-2'-deoxyadenosine (Cladribine) and Fludarabine for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of two prominent purine nucleoside analogs, 2-Chloro-2'-deoxyadenine (Cladribine) and Fludarabine. Both agents are critical components in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This document synthesizes data on their mechanisms of action, chemical properties, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
| Feature | 2-Chloro-2'-deoxyadenosine (Cladribine) | Fludarabine |
| Drug Class | Purine nucleoside analog | Purine nucleoside analog |
| Primary Indications | Hairy Cell Leukemia, Chronic Lymphocytic Leukemia, Multiple Sclerosis | Chronic Lymphocytic Leukemia, Non-Hodgkin's Lymphoma, Acute Myeloid Leukemia |
| Mechanism of Action | Incorporation into DNA, inhibition of DNA polymerase and ribonucleotide reductase, induction of apoptosis.[1] | Inhibition of DNA polymerase, DNA primase, and ribonucleotide reductase, leading to inhibition of DNA synthesis.[2][3] |
| Active Form | 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP)[1] | 2-fluoro-ara-adenosine triphosphate (F-ara-ATP)[3] |
| Key Activating Enzyme | Deoxycytidine kinase (dCK)[1] | Deoxycytidine kinase (dCK)[2] |
| Resistance to Adenosine Deaminase (ADA) | Yes, due to the chlorine atom at the 2' position.[4] | No, it is a fluorinated arabinosyl nucleoside. |
Chemical Structure and Mechanism of Action
Both Cladribine and Fludarabine are pro-drugs that require intracellular phosphorylation to exert their cytotoxic effects. Their structural similarities to the natural purine nucleoside deoxyadenosine allow them to be recognized and processed by cellular enzymes, leading to the disruption of DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.
2.1. Chemical Properties
| Property | 2-Chloro-2'-deoxyadenosine (Cladribine) | Fludarabine Phosphate |
| Chemical Formula | C₁₀H₁₂ClN₅O₃ | C₁₀H₁₃FN₅O₇P |
| Molar Mass | 285.69 g/mol | 365.21 g/mol |
| Synonyms | Cladribine, 2-CdA | Fludarabine, F-ara-A |
2.2. Signaling Pathway and Mechanism of Action
The intracellular activation and cytotoxic mechanisms of Cladribine and Fludarabine are depicted in the following signaling pathway diagram.
Pharmacokinetics
The pharmacokinetic profiles of Cladribine and Fludarabine influence their clinical application and dosing schedules.
| Parameter | 2-Chloro-2'-deoxyadenosine (Cladribine) | Fludarabine |
| Bioavailability (Oral) | ~40%[5] | Not orally administered in most formulations |
| Protein Binding | ~20%[5] | Low |
| Metabolism | Intracellular phosphorylation to Cd-ATP.[1] | Rapid dephosphorylation to F-ara-A, then intracellular phosphorylation to F-ara-ATP.[3] |
| Elimination Half-life | 5.7 to 19.7 hours | Approximately 10 hours (F-ara-A) |
| Excretion | Renal and non-renal routes.[5] | Primarily renal. |
In Vitro Efficacy: A Comparative Analysis
In vitro studies are crucial for understanding the direct cytotoxic effects of these drugs on cancer cells. The following table summarizes representative data from studies on leukemia cell lines.
| Cell Line | Drug | IC50 (Concentration for 50% Inhibition) | Reference |
| KBM3/Bu250⁶ (AML) | Cladribine | ~20 nM | Valdez et al., 2015[6] |
| HL60 (AML) | Cladribine | ~40 nM | Valdez et al., 2015[7] |
| OCI-AML3 (AML) | Cladribine | Not explicitly stated, but showed sensitivity | Valdez et al., 2015[7] |
| KBM3/Bu250⁶ (AML) | Fludarabine | ~0.6 µM | Valdez et al., 2015[6] |
| HL60 (AML) | Fludarabine | ~1.3 µM | Valdez et al., 2015[7] |
| OCI-AML3 (AML) | Fludarabine | Not explicitly stated, but showed sensitivity | Valdez et al., 2015[7] |
Clinical Efficacy: Head-to-Head Trials
Direct comparative clinical trials provide the most robust evidence for the relative efficacy and toxicity of Cladribine and Fludarabine in patient populations.
5.1. Chronic Lymphocytic Leukemia (CLL)
A phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3) compared Cladribine plus cyclophosphamide (CC) with Fludarabine plus cyclophosphamide (FC) as first-line therapy for progressive CLL.[8][9]
| Outcome | CC Regimen (Cladribine + Cyclophosphamide) | FC Regimen (Fludarabine + Cyclophosphamide) | P-value |
| Number of Patients | 211 | 212 | - |
| Complete Response (CR) | 47% | 46% | 0.25 |
| Overall Response Rate (ORR) | 88% | 82% | 0.11 |
| Median Progression-Free Survival (PFS) | 2.34 years | 2.27 years | 0.51 |
The study concluded that both regimens are equally effective and safe as first-line treatments for progressive CLL.[8]
Another randomized phase III trial directly compared single-agent Cladribine, Fludarabine, and high-dose chlorambucil in previously untreated CLL patients.[5]
| Outcome | Cladribine | Fludarabine | Chlorambucil |
| Number of Patients | 72 | 73 | 76 |
| Overall Response Rate (ORR) | 70% | 67% | 59% |
| Complete Remission (CR) | 12% | 7% | 8% |
| Median Progression-Free Survival (PFS) | 25 months | 10 months | 9 months |
| Median Time to Second Treatment | 40 months | 22 months | 21 months |
This trial demonstrated that monotherapy with Cladribine resulted in a superior progression-free survival and a longer duration of response compared to Fludarabine and chlorambucil.[5]
5.2. Relapsed or Refractory Acute Myeloid Leukemia (AML)
A retrospective analysis compared Cladribine-based versus Fludarabine-based induction chemotherapy in 120 patients with relapsed or refractory AML.[10]
| Outcome | Cladribine-based Regimen | Fludarabine-based Regimen | P-value |
| Number of Patients | 65 | 55 | - |
| Complete Remission (CR) Rate | 62.7% | 61.4% | 0.890 |
| Overall Survival (OS) | No significant difference | No significant difference | 0.213 |
| Relapse-Free Survival (RFS) | No significant difference | No significant difference | 0.143 |
While overall outcomes were similar, subgroup analysis suggested that patients with de novo AML and those who achieved a complete remission with initial therapy had better survival with the Cladribine-based regimen.[10] Conversely, patients with secondary AML appeared to benefit more from the Fludarabine-based regimen.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of Cladribine and Fludarabine.
6.1. General Experimental Workflow
6.2. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemia cell lines) in a final volume of 100 µL per well.[11]
-
Drug Treatment: Add various concentrations of Cladribine or Fludarabine to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well.[12]
-
Incubation with MTT: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
6.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
6.4. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells after drug treatment.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[16]
-
Staining: Resuspend the cell pellet in PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature.[15]
-
Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale.[16]
Conclusion
Both 2-Chloro-2'-deoxyadenosine (Cladribine) and Fludarabine are potent purine analogs with established efficacy in treating hematological malignancies. While their core mechanisms of action are similar, subtle differences in their chemical structure, pharmacokinetic profiles, and interactions with cellular machinery can lead to varied clinical outcomes in specific patient populations. Head-to-head clinical trials suggest comparable efficacy in some settings, such as first-line combination therapy for CLL, while others indicate potential advantages for Cladribine in terms of progression-free survival in monotherapy for CLL. The choice between these agents may depend on the specific malignancy, patient characteristics, and treatment history. Further research into their differential effects on cellular signaling pathways will continue to refine their clinical application and inform the development of novel therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cladribine prolongs progression-free survival and time to second treatment compared to fludarabine and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Comparison of cladribine- and fludarabine-based induction chemotherapy in relapsed or refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Quantitative Comparison of the Antiviral Activity of 2-Chloropurine Deoxyribonucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the antiviral activity of 2-chloropurine deoxyribonucleoside analogs, with a primary focus on 2-chloro-2'-deoxyadenosine (Cladribine) and related compounds. Due to a scarcity of direct comparative studies on a broad series of 2-chloro-2'-deoxyinosine analogs, this guide synthesizes available data from multiple sources to offer an objective overview of their potential as antiviral agents.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the available quantitative data on the antiviral activity (EC50) and cytotoxicity (CC50) of several 2-chloropurine nucleoside analogs against various viruses. The selectivity index (SI), calculated as CC50/EC50, is also included as a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | HIV-1 | Human T4+ Lymphocytes | ~6.5 | >100 | >15.4 | [1] |
| 2',3'-Dideoxyadenosine (ddAdo) | HIV-1 | Human T4+ Lymphocytes | ~2.5 | >100 | >40 | [1] |
| 6-Chloropurine-β-D-ribofuranoside | SARS-CoV | Vero E6 | 48.7 | >300 | >6.2 | [2] |
| Benzoylated Carbocyclic Oxetanocin Analog of 6-Chloropurine | SARS-CoV | Vero E6 | 14.5 | >300 | >20.7 | [2] |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine (ProTide) | Hepatitis C Virus (HCV) | Replicon Assay | 2.99 | - | - | [3] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate interpretation and replication of antiviral activity data. Below is a generalized methodology for a key experiment cited in the evaluation of these nucleoside analogs: the plaque reduction assay.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (e.g., 2-chloropurine nucleoside analogs).
-
Growth medium and overlay medium (e.g., containing carboxymethyl cellulose or agar).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Plate host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of the test compound. A control group with no compound is also included.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for the formation of visible plaques (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualization
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of a plaque reduction assay for determining antiviral efficacy.
Signaling Pathway: General Mechanism of Action of Purine Nucleoside Analogs
The primary antiviral mechanism of action for 2-chloropurine deoxyribonucleoside analogs, like many nucleoside analogs, involves the inhibition of viral DNA or RNA synthesis.[4]
Caption: General mechanism of action for antiviral purine nucleoside analogs.
Detailed Mechanism of Action:
-
Cellular Uptake: The 2-chloropurine nucleoside analog enters the host cell.[5]
-
Phosphorylation: Once inside the cell, the analog is phosphorylated by host or viral kinases to its active triphosphate form.[5]
-
Inhibition of Viral Polymerase: The triphosphate analog acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (e.g., dATP). It binds to the active site of the viral DNA or RNA polymerase.[4]
-
Chain Termination: If incorporated into the growing viral DNA or RNA strand, the analog can cause chain termination because it may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide. This effectively halts viral genome replication.[4]
This mechanism provides a broad-spectrum potential for these analogs, as they target the fundamental process of viral replication. However, the efficiency of phosphorylation and the selectivity for viral versus host polymerases are key determinants of their antiviral efficacy and toxicity.
References
- 1. condensates.com [condensates.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 2-Chloro-2'-deoxyinosine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. 2-Chloro-2'-deoxyinosine, also known as Cladribine, is a potent antineoplastic and cytotoxic agent that requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. As a hazardous drug, personal protective equipment (PPE) is mandatory.[1] This includes:
-
Gloves: Use disposable, chemical-resistant gloves.
-
Gowns: Wear a protective gown.
-
Eye Protection: Use safety goggles or a face shield.
In the event of accidental contact with the skin or mucous membranes, the affected area should be washed immediately and thoroughly with large amounts of water.[1]
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. All waste is considered hazardous and must be managed according to institutional and local regulations.
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, etc.).
-
Spill cleanup materials.
This waste must be segregated at the point of generation.[2] Keep solid and liquid waste in separate, clearly labeled containers.[2]
Step 2: Waste Container Selection and Labeling
Use designated, leak-proof, and puncture-resistant containers for collecting this compound waste.[2][3] Containers must be compatible with the chemical properties of the waste.[2]
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The name of the chemical: "this compound" or "Cladribine".
-
The appropriate hazard symbols.
Step 3: Management of Empty Containers
Containers that once held this compound must be handled as hazardous waste. For acutely hazardous waste, it is often recommended to triple-rinse the container with a suitable solvent.[4] The rinsate must also be collected and disposed of as hazardous waste.[4]
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[3] This storage area should be well-ventilated. It is important not to overfill waste containers; a general guideline is to fill them to no more than 90% of their capacity.[3]
Step 5: Final Disposal
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[5] The primary method for the disposal of cytotoxic waste is high-temperature incineration.
Quantitative Data and Classifications
While specific disposal parameters can vary by institution and region, the following table summarizes key quantitative and classification information for cytotoxic waste.
| Parameter | Value/Classification | Source |
| Disposal Method | Incineration | General practice for cytotoxic waste |
| Incineration Temperature | 1100°C | WorkSafe QLD |
| Waste Classification | Cytotoxic, Hazardous | General consensus |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the risks associated with this potent cytotoxic compound. Always consult your institution's specific safety data sheets (SDS) and waste management protocols.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ashp.org [ashp.org]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. osha.gov [osha.gov]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
